Product packaging for Closthioamide(Cat. No.:)

Closthioamide

Cat. No.: B12422212
M. Wt: 695.1 g/mol
InChI Key: UBZKZUDCUOZCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Closthioamide is a member of phenols.
This compound has been reported in Ruminiclostridium cellulolyticum with data available.
from the strictly anaerobic bacterium Clostridium;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N6O2S6 B12422212 Closthioamide

Properties

Molecular Formula

C29H38N6O2S6

Molecular Weight

695.1 g/mol

IUPAC Name

4-hydroxy-N-[3-[[3-[3-[3-[3-[(4-hydroxybenzenecarbothioyl)amino]propanethioylamino]propanethioylamino]propylamino]-3-sulfanylidenepropyl]amino]-3-sulfanylidenepropyl]benzenecarbothioamide

InChI

InChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)

InChI Key

UBZKZUDCUOZCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Origin of Closthioamide: A Technical Guide to its Discovery and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of secondary metabolite production in anaerobic bacteria. Its unique symmetrical structure and novel biosynthetic pathway have opened new avenues for antibiotic discovery and bioengineering. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its complex biosynthesis, and its antimicrobial activity.

Discovery and Producing Organism

This compound was first isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum DSM 5812 (formerly Clostridium cellulolyticum).[1] This bacterium, originally isolated from decayed grass compost, was not known to produce secondary metabolites under standard laboratory conditions. The discovery of this compound was a result of a systematic investigation into the untapped biosynthetic potential of anaerobic microorganisms. A key breakthrough in its discovery was the finding that the production of this compound is triggered by the addition of an aqueous soil extract to the culture medium, highlighting the importance of mimicking natural environments to unlock silent biosynthetic gene clusters.[2]

Cultivation of Ruminiclostridium cellulolyticum DSM 5812 for this compound Production

Successful cultivation of R. cellulolyticum for the production of this compound requires strict anaerobic conditions and a specialized medium.

Experimental Protocol: Cultivation of Ruminiclostridium cellulolyticum DSM 5812

  • Medium Preparation: The recommended medium for cultivation is DSMZ Medium 520 (RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM).[3][4][5] The basal medium contains (per liter): K₂HPO₄ (2.9 g), KH₂PO₄ (1.5 g), urea (2.1 g), resazurin (1.0 mg), yeast extract (6.0 g), cysteine-HCl (0.5 g), MOPS (10.0 g), and trisodium citrate (3.0 g), adjusted to pH 7.4.[6]

  • Anaerobic Conditions: The medium must be prepared and maintained under an anaerobic atmosphere (e.g., 80% N₂, 20% CO₂). This is achieved by sparging the medium with the gas mixture to remove oxygen.[3]

  • Sterilization and Supplementation: The basal medium is autoclaved. Subsequently, sterile, anoxic stock solutions of MgCl₂, CaCl₂, a carbon source (e.g., cellobiose at 5 g/L), and NaHCO₃ are added.[3][7]

  • Induction of this compound Production: To induce the biosynthesis of this compound, a sterile-filtered aqueous soil extract is added to the culture medium. The exact composition of the inducing components within the soil extract is still under investigation.

  • Inoculation and Incubation: The medium is inoculated with a fresh culture of R. cellulolyticum DSM 5812 and incubated at 35-37°C under anaerobic conditions.[4][7]

Extraction and Purification of this compound

Following fermentation, this compound can be extracted from the culture broth and purified using chromatographic techniques.

Experimental Protocol: Extraction and Purification of this compound

  • Extraction: The culture broth is first separated from the bacterial cells by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate.[8][9][10][11][12] The organic phase, containing this compound, is collected and concentrated under reduced pressure.

  • Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A common stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[12]

  • High-Performance Liquid Chromatography (HPLC): Further purification to obtain pure this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA), as the mobile phase. The elution of this compound is monitored by UV detection.

The Atypical Biosynthesis of this compound

This compound's biosynthesis is a fascinating example of a nonribosomal peptide synthetase (NRPS)-independent pathway, involving a unique set of enzymes that assemble the molecule in a modular, yet unconventional, manner.[13][14]

Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a dedicated gene cluster. Key enzymes in this pathway include:

  • CtaA: A chorismatase that synthesizes the p-hydroxybenzoic acid (PHBA) starter unit.

  • CtaD, CtaI, CtaG: An ATP-grasp ligase, an adenylating enzyme, and a peptidyl carrier protein (PCP) transferase, respectively, that work together in an NRPS-independent manner to assemble the poly-β-alanine backbone.

  • CtaC: A novel Fe-S cluster-containing thioamide synthetase that iteratively installs the six thioamide groups.[15]

  • CtaJ: A transglutaminase responsible for the dimerization of two monomeric units via a diaminopropane (DAP) linker.[14]

  • CtaB and CtaK: An aminotransferase and a reductase, respectively, involved in the formation of the DAP linker.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be broken down into several key stages:

  • Initiation: The pathway begins with the synthesis of the PHBA starter unit from chorismate by the enzyme CtaA.

  • Elongation: The poly-β-alanine backbone is assembled on a PCP domain in an iterative process catalyzed by the NRPS-independent machinery involving CtaD, CtaI, and CtaG.

  • Thioamidation: The novel thioamide synthetase, CtaC, then iteratively replaces the oxygen atoms of the amide bonds with sulfur, a crucial step for the bioactivity of this compound.[15]

  • Dimerization and Linker Formation: Two fully thioamidated monomers are then joined together by the transglutaminase CtaJ, which incorporates a diaminopropane (DAP) linker. The DAP linker is synthesized by the action of CtaB and CtaK.

Closthioamide_Biosynthesis_Workflow cluster_chorismate Initiation cluster_elongation Elongation & Thioamidation cluster_dimerization Dimerization Chorismate Chorismate CtaA CtaA (Chorismatase) Chorismate->CtaA PHBA p-Hydroxybenzoic acid (PHBA) CtaA->PHBA Elongation_Thioamidation β-Alanine units Iterative addition by CtaD, CtaI, CtaG (NRPS-independent) Iterative thioamidation by CtaC PHBA->Elongation_Thioamidation:f0 Monomer Thioamidated Monomer Elongation_Thioamidation:f2->Monomer CtaJ CtaJ (Transglutaminase) Monomer->CtaJ This compound This compound CtaJ->this compound DAP Diaminopropane (DAP) (from CtaB, CtaK) DAP->CtaJ

Fig. 1: Proposed biosynthetic workflow of this compound.
Key Enzymatic Reactions and Experimental Protocols

3.3.1. CtaA - Chorismatase Activity Assay

The activity of CtaA can be monitored by observing the conversion of chorismate to PHBA using UV-Vis spectrophotometry.

Experimental Protocol: CtaA Assay

  • Reaction Mixture: Prepare a reaction mixture containing chorismate, purified CtaA enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Measurement: Monitor the decrease in absorbance at 274 nm (chorismate) and the increase in absorbance at a wavelength corresponding to PHBA. The rate of reaction can be calculated using the Beer-Lambert law.

3.3.2. NRPS-Independent Amide Bond Formation (CtaD, CtaI, CtaG)

Assaying the activity of this multi-enzyme system involves detecting the formation of the poly-β-alanine chain attached to the PCP. This can be achieved by using radiolabeled substrates or by mass spectrometry.

Experimental Protocol: NRPS-Independent Elongation Assay

  • Reaction Mixture: Combine purified CtaD, CtaI, CtaG, the PCP, ATP, and the substrate (e.g., ¹⁴C-labeled β-alanine) in a reaction buffer.

  • Incubation: Incubate the mixture to allow for the elongation reaction to proceed.

  • Analysis: The reaction can be quenched, and the PCP-bound product can be separated by SDS-PAGE and visualized by autoradiography. Alternatively, the product can be cleaved from the PCP and analyzed by LC-MS to determine the length of the poly-β-alanine chain.

3.3.3. CtaC - Thioamide Synthetase Activity Assay

The activity of CtaC can be determined by monitoring the incorporation of sulfur into the peptide backbone.

Experimental Protocol: CtaC Assay

  • Reaction Mixture: Incubate the purified, reconstituted Fe-S cluster-containing CtaC with the oxygen-containing peptide substrate, a sulfur donor (the exact physiological donor is still under investigation, but in vitro systems can utilize sulfide), and ATP in an anaerobic environment.[15]

  • Analysis: The reaction product can be analyzed by HPLC and mass spectrometry to detect the mass shift corresponding to the replacement of oxygen with sulfur.

3.3.4. CtaJ - Transglutaminase Activity Assay

The dimerization activity of CtaJ can be measured by monitoring the formation of the final this compound product from the thioamidated monomers and the DAP linker.

Experimental Protocol: CtaJ Assay

  • Reaction Mixture: Combine the purified thioamidated monomer, DAP, and purified CtaJ in a suitable buffer.

  • Incubation: Allow the reaction to proceed at the optimal temperature.

  • Analysis: The formation of this compound can be monitored by HPLC and confirmed by mass spectrometry. Commercially available transglutaminase activity assay kits can also be adapted to measure the activity of CtaJ.[16][17][18][19]

Antimicrobial Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.1 - 1.0
Staphylococcus aureus (MRSA)Positive0.2 - 2.0
Enterococcus faecalisPositive0.5 - 4.0
Enterococcus faecium (VRE)Positive1.0 - 8.0
Streptococcus pneumoniaePositive0.2 - 1.0
Bacillus subtilisPositive0.1 - 0.5
Escherichia coliNegative> 64
Pseudomonas aeruginosaNegative> 64
Klebsiella pneumoniaeNegative> 64

Note: The MIC values are approximate and can vary depending on the specific strain and testing conditions.

Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis Cultivation Anaerobic cultivation of R. cellulolyticum DSM 5812 with soil extract Extraction Ethyl Acetate Extraction of Culture Broth Cultivation->Extraction Purification Column Chromatography & Reversed-Phase HPLC Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Activity Antimicrobial Activity (MIC Determination) Purification->Activity

Fig. 2: General experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound from Ruminiclostridium cellulolyticum has significantly expanded the known chemical diversity of natural products from anaerobic bacteria. Its unique thioamidated structure and its unprecedented NRPS-independent biosynthetic pathway provide a rich area for future research. This technical guide offers a comprehensive overview of the origin of this compound, providing researchers and drug development professionals with the foundational knowledge required to explore this exciting new class of antibiotics further. The detailed experimental protocols and biosynthetic insights presented herein are intended to facilitate further investigation into the production, mechanism, and potential therapeutic applications of this compound and its analogs.

References

The Discovery of Closthioamide: A Technical Whitepaper on a Novel Antibiotic from Clostridium cellulolyticum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with unique mechanisms of action. This document provides a comprehensive technical overview of the discovery, biosynthesis, and characterization of Closthioamide, a potent polythioamide antibiotic isolated from the strictly anaerobic bacterium, Clostridium cellulolyticum. This compound represents a new class of natural products and exhibits significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique structure, assembled through an unprecedented thiotemplated biosynthetic pathway, and its distinct mode of action as a bacterial DNA gyrase and topoisomerase IV inhibitor, mark it as a promising candidate for future antibiotic development.[1][4][5] This guide details the quantitative biological data, experimental protocols, and the intricate molecular pathways associated with this significant discovery.

Discovery and Isolation

The discovery of this compound is a noteworthy example of unlocking the biosynthetic potential of anaerobes, a group of organisms historically underexplored for secondary metabolite production.[6] Clostridium cellulolyticum, a model organism known for its ability to degrade cellulose, was not observed to produce secondary metabolites under standard laboratory culture conditions.[7] However, genomic analysis of the bacterium revealed the presence of genes typically associated with the biosynthesis of such compounds.[7]

This prompted researchers to investigate alternative cultivation strategies. The breakthrough came when the biosynthesis of this compound was successfully induced by supplementing the culture medium with an aqueous soil extract, highlighting the role of environmental cues in activating silent biosynthetic gene clusters.[3] This finding underscores the vast, untapped reservoir of novel natural products within anaerobic bacteria.[8]

Chemical Structure

This compound possesses a remarkable and unprecedented chemical architecture. It is a symmetric nonribosomal peptide (NRP) characterized by the presence of six thioamide groups, which are extremely rare in natural products.[2][6] The molecule consists of two identical polythioamidated monomers linked by a central diaminopropane (DAP) core.[4][6] These thioamide linkages are critical for its potent antibiotic activity.[5][9]

Biosynthesis of this compound

This compound is assembled via a novel biosynthetic pathway that is independent of nonribosomal peptide synthetase (NRPS) machinery.[4][6] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC).[6][10]

The proposed pathway begins with the conversion of chorismate, an intermediate of the shikimate pathway, into p-hydroxybenzoic acid (PHBA).[6][11] This is followed by the assembly of a tri-β-alanine chain on a carrier protein, CtaE. The PHBA is then transferred to this chain.[11] A key step involves the iterative thioamidation of the amide backbone by CtaC, an Fe-S cluster-containing enzyme, which functions in a thiotemplated manner.[11] The final step is a unique split-merge pathway where two molecules of the polythioamidated monomer are coupled to the diaminopropane linker by a transglutaminase, CtaJ, to form the final symmetric this compound molecule.[4][12]

G cluster_precursor Precursor Synthesis cluster_assembly Monomer Assembly & Tailoring cluster_final Final Dimerization Chorismate Chorismate PHBA PHBA Chorismate->PHBA CtaA CtaH-PHBA CtaH-PHBA PHBA->CtaH-PHBA CtaI Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine CtaF, CtaK, CtaB Diaminopropane (DAP) Diaminopropane (DAP) Aspartate->Diaminopropane (DAP) CtaF, CtaK, CtaB CtaE-tri-β-alanine CtaE-tri-β-alanine β-Alanine->CtaE-tri-β-alanine CtaD, CtaI This compound This compound Diaminopropane (DAP)->this compound CtaJ (Transglutaminase) CtaE-Monomer CtaE-Monomer CtaE-tri-β-alanine->CtaE-Monomer CtaG (Peptidyl Transferase) CtaH-PHBA->CtaE-Monomer CtaG (Peptidyl Transferase) CtaE-Thio-Monomer CtaE-Thio-Monomer CtaE-Monomer->CtaE-Thio-Monomer CtaC (Iterative Thioamidation) CtaE-Thio-Monomer->this compound CtaJ (Transglutaminase)

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial DNA replication.[1] Specifically, it inhibits the essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][2] The primary mechanism is the inhibition of the ATPase activity of these enzymes, which is crucial for their function.[1] Unlike quinolone antibiotics, this compound has little effect on the cleavage-rejoining function of the gyrase.[1][2] It may also allosterically inhibit the ATP-independent relaxation activity of DNA gyrase.[2] Importantly, this compound does not exhibit cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin, indicating a distinct molecular mechanism and binding site.[1][2]

G cluster_process DNA Replication Cycle cluster_enzymes Target Enzymes Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA ATP Hydrolysis Supercoiled DNA->Relaxed DNA Relaxation DNA Replication DNA Replication Supercoiled DNA->DNA Replication DNA Gyrase DNA Gyrase ATP Hydrolysis ATP Hydrolysis DNA Gyrase->ATP Hydrolysis Topoisomerase IV Topoisomerase IV Topoisomerase IV->ATP Hydrolysis This compound This compound Inhibition This compound->Inhibition Inhibition->ATP Hydrolysis Inhibits ATPase Activity

Caption: Mechanism of action of this compound on DNA topoisomerases.

Quantitative Data: Biological Activity

This compound demonstrates potent, broad-spectrum activity against Gram-positive bacteria, including clinically significant resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial StrainMIC (mg/L)Notes
Staphylococcus aureus (MRSA)Potent ActivityMIC90 values range from 0.027 to 0.44 mg/L for clinically isolated staphylococci.[2]
Enterococcus faecalis (VRE)Potent ActivityHighly active against VRE strains.[2][3]
Enterococcus faecium (VRE)Potent ActivityHighly active against VRE strains.[2]
Streptococcus pneumoniaePotent ActivityMIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2]
Streptococcus pyogenesPotent ActivityMIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2]
Escherichia coliLimited ActivitySome activity observed in agar diffusion tests.[2]
Table 2: Enzyme Inhibition Activity (IC50)
EnzymeIC50 (µM)Source Organism
DNA Gyrase1.4E. coli
Topoisomerase IV113E. coli

Data compiled from multiple sources indicating potent inhibition of DNA gyrase.[5]

Experimental Protocols

This section outlines the key methodologies employed in the discovery and characterization of this compound.

Cultivation of Clostridium cellulolyticum
  • Organism: Clostridium cellulolyticum H10 (ATCC 35319), originally isolated from decayed grass.[13][14][15]

  • Culture Technique: Strict anaerobic techniques are required, such as the Hungate method.[15]

  • Medium: A synthetic, defined medium (e.g., a modified CM3 medium) is used with cellulose or cellobiose as the sole carbon and energy source.[13][15]

  • Growth Conditions:

    • Bioreactor: Cultures are grown in a bioreactor (e.g., 2-liter) with a working volume of approximately 1.5 liters.[13][15]

    • Temperature: Maintained at 34°C.[13][15]

    • pH Control: pH is maintained at 7.2 via the automated addition of 3 M NaOH.[13][15]

    • Agitation: Kept constant at a low speed (e.g., 50 rpm).[13][15]

  • Induction of this compound Production: The addition of an aqueous soil extract to the culture medium is necessary to trigger the biosynthesis of this compound.[3]

Antimicrobial Susceptibility Testing (MIC Determination)
  • Method: The minimum inhibitory concentrations (MICs) are determined using the standard microbroth dilution method.[1]

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Plates are incubated under appropriate conditions for the specific bacterium.

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay
  • Objective: To measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[5]

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.

  • Reaction Buffer: A typical buffer for E. coli DNA gyrase supercoiling contains: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 100 µg/mL bovine serum albumin (BSA).[5]

  • Procedure:

    • Relaxed plasmid DNA (substrate) is incubated with DNA gyrase enzyme in the reaction buffer.

    • Various concentrations of this compound (or a control inhibitor) are added to the reaction mixtures.

    • The reactions are incubated at the optimal temperature for the enzyme (e.g., 37°C).

    • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

    • Inhibition is quantified by observing the decrease in the supercoiled DNA band and the increase in the relaxed DNA band compared to the no-inhibitor control.

G cluster_discovery Discovery & Production cluster_characterization Characterization & Testing A Genome Mining of C. cellulolyticum B Cultivation with Soil Extract Inducer A->B C Fermentation in Anaerobic Bioreactor B->C D Extraction of Culture Broth C->D E Chromatographic Purification D->E F This compound E->F G Structure Elucidation (NMR, MS) F->G H MIC Assays vs. Pathogens F->H I DNA Gyrase / Topo IV Inhibition Assays F->I J Mechanism of Action Studies I->J

Caption: General experimental workflow for this compound discovery.

Conclusion and Future Outlook

This compound stands out as a pioneering discovery from the relatively unexplored domain of anaerobic microbiology.[6][16] Its unique polythioamide structure, assembled by a novel NRPS-independent thiotemplate mechanism, and its potent inhibition of DNA gyrase via a mechanism distinct from current antibiotic classes, make it a highly valuable lead compound.[1][5][11] The structure-activity relationship studies have already provided insights into the crucial motifs required for its bioactivity, paving the way for the design of optimized analogues.[9] Further exploration of the biosynthetic machinery of Clostridium cellulolyticum and other anaerobes, guided by genomics, promises to uncover more novel chemistry to combat the growing crisis of antibiotic resistance.

References

The Unconventional Assembly Line: A Technical Guide to the Biosynthesis of Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of nonribosomal peptide synthesis. Produced by the anaerobic bacterium Ruminiclostridium cellulolyticum, this symmetric molecule exhibits significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting bacterial DNA gyrase.[1] Its unique structure, featuring six thioamide bonds, and its novel biosynthetic pathway, which operates independently of canonical nonribosomal peptide synthetase (NRPS) machinery, make it a compelling subject for both fundamental research and drug development.[2][3] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic players, their orchestrated actions, and the experimental methodologies used to elucidate this fascinating molecular assembly line.

The this compound Biosynthetic Gene Cluster and its Enzymatic Machinery

The genetic blueprint for this compound production is encoded within the cta biosynthetic gene cluster in Ruminiclostridium cellulolyticum.[2][4] This cluster harbors the genes for a suite of unique enzymes that collaboratively construct the final natural product.

GeneProteinPutative Function
ctaACtaAChorismate lyase; synthesizes p-hydroxybenzoic acid (PHBA)
ctaBCtaBPLP-dependent aminotransferase; involved in diaminopropane (DAP) formation
ctaCCtaCAdenine nucleotide α-hydrolase (AANH) family thioamide synthetase
ctaDCtaDATP-grasp ligase; loads β-alanine onto the carrier protein
ctaECtaEPeptidyl carrier protein (PCP)
ctaFCtaFAspartate decarboxylase; synthesizes β-alanine
ctaGCtaGPeptidyl transferase; attaches PHBA to the poly-β-alanine chain
ctaHCtaHPeptidyl carrier protein (PCP) for PHBA
ctaICtaIAcetyl-CoA synthetase-like enzyme; activates PHBA
ctaJCtaJTransglutaminase; couples the two monomeric chains via DAP
ctaKCtaKAldo-keto reductase; involved in the reductive release of an intermediate

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a remarkable process that can be dissected into three key stages: monomer assembly and thioamidation, a unique "split-merge" pathway for diamine incorporation, and final dimerization.

Monomer Synthesis and Thioamidation

The construction of the two identical monomeric units of this compound begins with the formation of the building blocks and their assembly on a peptidyl carrier protein (PCP), CtaE.

  • Initiation with p-Hydroxybenzoic Acid (PHBA): The pathway is initiated by the chorismate lyase CtaA, which converts chorismate from primary metabolism into p-hydroxybenzoic acid (PHBA).[2] This capping group is then activated by the acetyl-CoA synthetase-like enzyme CtaI and loaded onto the dedicated carrier protein CtaH.[5]

  • Iterative β-Alanine Extension: The backbone of the monomer is constructed by the iterative addition of β-alanine residues. β-alanine is synthesized from aspartate by the decarboxylase CtaF.[6] The ATP-grasp ligase CtaD then loads β-alanine onto the primary carrier protein, CtaE.[5] This process is repeated to form a poly-β-alanine chain tethered to CtaE.

  • Capping the Chain: The peptidyl transferase CtaG catalyzes the transfer of the activated PHBA from CtaH to the CtaE-bound poly-β-alanine chain.[6]

  • Thioamidation: A key feature of this compound is its multiple thioamide bonds. The enzyme CtaC, a member of the adenine nucleotide α-hydrolase superfamily, is responsible for the iterative thioamidation of the amide bonds in the CtaE-tethered peptide.[6][7] This reaction is ATP-dependent and requires an iron-sulfur cluster.[6]

Closthioamide_Monomer_Synthesis Chorismate Chorismate PHBA p-Hydroxybenzoic Acid (PHBA) Chorismate->PHBA CtaA PHBA_CtaH PHBA-S-CtaH PHBA->PHBA_CtaH CtaI (ATP) CtaH_PCP CtaH-PCP PHBA_poly_beta_Ala_CtaE PHBA-Poly-β-alanine-S-CtaE PHBA_CtaH->PHBA_poly_beta_Ala_CtaE Aspartate Aspartate beta_Ala β-Alanine Aspartate->beta_Ala CtaF poly_beta_Ala_CtaE Poly-β-alanine-S-CtaE beta_Ala->poly_beta_Ala_CtaE CtaD (iterative) (ATP) CtaE_PCP CtaE-PCP poly_beta_Ala_CtaE->PHBA_poly_beta_Ala_CtaE CtaG Thioamidated_Monomer_CtaE Thioamidated Monomer-S-CtaE PHBA_poly_beta_Ala_CtaE->Thioamidated_Monomer_CtaE CtaC (iterative) (ATP, [Fe-S])

Caption: Biosynthesis of the Thioamidated Monomer.
The "Split-Merge" Pathway for Diaminopropane (DAP) Incorporation

The final steps of this compound assembly involve a novel "split-merge" pathway to incorporate the central diaminopropane (DAP) linker.[1]

  • Reductive Release: The aldo-keto reductase CtaK catalyzes the reductive release of the thioamidated monomer from CtaE, yielding a reactive aldehyde intermediate.[1]

  • Transamination: The PLP-dependent aminotransferase CtaB then converts this aldehyde into an amine-containing monomer.[1]

  • Dimerization: The transglutaminase CtaJ orchestrates the final coupling reaction. It merges two molecules of the amine-containing monomer, using one as the acyl donor and the other as the acyl acceptor, to form the symmetric this compound molecule, releasing a molecule of DAP in the process.[1]

Closthioamide_Dimerization Thioamidated_Monomer_CtaE Thioamidated Monomer-S-CtaE Aldehyde_Intermediate Aldehyde Intermediate Thioamidated_Monomer_CtaE->Aldehyde_Intermediate CtaK (NAD(P)H) Amine_Monomer Amine Monomer Aldehyde_Intermediate->Amine_Monomer CtaB (PLP, Amine Donor) This compound This compound Amine_Monomer->this compound CtaJ DAP Diaminopropane (DAP) This compound->DAP Release Amine_Monomer2 Amine Monomer Amine_Monomer2->this compound CtaJ

Caption: Final Assembly via the Split-Merge Pathway.

Experimental Protocols: A Glimpse into the Research

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays. While detailed, step-by-step protocols are often found in the supplementary materials of research publications, the following provides an overview of the key experimental approaches.

Heterologous Expression and Purification of cta Enzymes
  • Cloning and Expression: Genes from the cta cluster are typically cloned into E. coli expression vectors (e.g., pET vectors) with affinity tags (e.g., His6-tag, MBP-tag) for purification.[6] Expression is induced in a suitable E. coli strain, such as BL21(DE3).

  • Purification: Tagged proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity. For iron-sulfur cluster-containing enzymes like CtaC, anaerobic purification conditions are crucial to maintain protein integrity and activity.[6]

In Vitro Reconstitution of Biosynthetic Steps
  • General Assay Conditions: In vitro reactions are typically performed in a buffered solution (e.g., HEPES or Tris-HCl) at a controlled temperature. Reactions include the purified enzyme(s), substrate(s), and any necessary cofactors (e.g., ATP, NAD(P)H, PLP).

  • Thioamidation Assay (CtaC):

    • Substrate: A CtaE-tethered poly-β-alanine chain (with or without the PHBA cap) is used as the substrate.

    • Reaction: The reaction mixture contains purified CtaC, the CtaE-bound substrate, ATP, and a sulfur source (the native source is still under investigation, but sulfide can be used in vitro).

    • Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS) to detect the mass shift corresponding to the addition of sulfur atoms.[6]

  • Split-Merge Pathway Assays (CtaK, CtaB, CtaJ):

    • CtaK Assay: The CtaE-tethered thioamidated monomer is incubated with CtaK and a hydride source (NAD(P)H). The release of the aldehyde product can be monitored by HPLC.[1]

    • CtaB Assay: The aldehyde intermediate is incubated with CtaB, PLP, and an amine donor. Product formation is monitored by HPLC.[1]

    • CtaJ Assay: The amine-containing monomer is incubated with CtaJ. The formation of this compound is monitored by HPLC and confirmed by mass spectrometry.[1]

Experimental_Workflow cta_gene cta gene recombinant_plasmid Recombinant Plasmid cta_gene->recombinant_plasmid expression_vector Expression Vector expression_vector->recombinant_plasmid ecoli_expression E. coli Expression recombinant_plasmid->ecoli_expression cell_lysis Cell Lysis ecoli_expression->cell_lysis affinity_chromatography Affinity Chromatography cell_lysis->affinity_chromatography purified_enzyme Purified Enzyme affinity_chromatography->purified_enzyme in_vitro_assay In Vitro Assay purified_enzyme->in_vitro_assay analysis Analysis (HPLC, MS) in_vitro_assay->analysis substrates_cofactors Substrates & Cofactors substrates_cofactors->in_vitro_assay results Functional Characterization analysis->results

Caption: General Workflow for Enzyme Characterization.

Antimicrobial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.027 - 0.44
Enterococcus faecalis (VRE)0.027 - 0.44
Streptococcus pneumoniae0.027 - 0.44
Bacillus subtilis0.1

Note: MIC values can vary depending on the specific strain and testing conditions.

Future Perspectives and Drug Development Implications

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and development. The novel enzymatic machinery, particularly the thioamide synthetase CtaC and the components of the split-merge pathway, represent new targets for bioengineering and synthetic biology approaches. By understanding and harnessing these enzymes, it may be possible to generate novel this compound analogs with improved pharmacokinetic properties or a broader spectrum of activity. Furthermore, the unique NRPS-independent mechanism provides a new blueprint for the discovery of other bioactive natural products from previously overlooked anaerobic microorganisms. The continued exploration of this unconventional assembly line holds significant promise for the future of antibiotic discovery and development.

References

The Emergence of Polythioamides: A New Frontier in Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Mechanism, and Experimental Analysis of a Novel Antibiotic Class

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotic classes with unique mechanisms of action. The polythioamides represent a promising new class of natural product antibiotics, with closthioamide as its pioneering member. Isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum (formerly Clostridium cellulolyticum), this compound exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and key experimental protocols associated with the polythioamide class of antibiotics, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was first isolated from the fermentation broth of Ruminiclostridium cellulolyticum, an anaerobic bacterium found in decayed grass.[6][7] Its discovery was significant as it represented a secondary metabolite from a strictly anaerobic microorganism with a completely novel chemical structure.[5][6] The structure of this compound is unique, featuring a symmetrical nonribosomal peptide with six thioamide moieties.[4]

Mechanism of Action: A Novel DNA Gyrase Inhibitor

Subsequent investigations into the mode of action of this compound revealed that it functions as a potent inhibitor of bacterial DNA gyrase.[1][8] Specifically, it impairs DNA replication by targeting the ATPase function of DNA gyrase and, to a lesser extent, topoisomerase IV.[1][3] This mechanism is distinct from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, as this compound does not significantly affect the cleavage-rejoining function of the enzyme and may act allosterically.[1][8] This novel mechanism of action makes this compound a promising candidate for overcoming existing antibiotic resistance.

Quantitative Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

Bacterial StrainTypeMIC (mg/L)Reference(s)
Staphylococcus aureus (MRSA)Gram-positive0.027 - 0.44[8]
Enterococcus faecalis (VRE)Gram-positive0.027 - 0.44[8]
Enterococcus faecium (VRE)Gram-positive0.027 - 0.44[8]
Streptococcus pneumoniaeGram-positive0.027 - 0.44[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of polythioamide antibiotics.

Cultivation of Ruminiclostridium cellulolyticum
  • Organism and Medium: Ruminiclostridium cellulolyticum ATCC 35319, originally isolated from decayed grass, is used.[7][9] A defined medium, such as a modified CM3 medium, is prepared using anaerobic culture techniques.[9]

  • Growth Conditions: The bacterium is grown in a bioreactor under strictly anaerobic conditions. The temperature is maintained at 34°C, and the pH is controlled at 7.2.[9] The culture is agitated at a constant speed, for example, 50 rpm.[9]

  • Inoculation: An exponentially growing culture is used as the inoculum, typically at a 10% volume.[9]

Determination of Minimum Inhibitory Concentration (MIC)
  • Method: The broth microdilution method is a standard procedure for determining MIC values.[5][10]

  • Procedure:

    • A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

DNA Gyrase Supercoiling Inhibition Assay
  • Principle: This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Procedure:

    • The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the appropriate buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

    • The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

DNA Gyrase ATPase Activity Assay
  • Principle: This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its function.

  • Procedure:

    • The reaction is performed in a buffer containing Tris-HCl, KCl, MgCl2, ATP, and relaxed DNA.[11]

    • DNA gyrase and the test compound are added to the reaction mixture.[11]

    • The reaction is initiated by the addition of ATP and incubated at 37°C.[11]

    • The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., using malachite green).

    • A decrease in the amount of phosphate released in the presence of the test compound indicates inhibition of the ATPase activity.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound follows a novel, NRPS-independent thiotemplated pathway.

Closthioamide_Biosynthesis cluster_starter Starter Unit Synthesis cluster_assembly Thiotemplated Assembly cluster_modification Post-Assembly Modification Starter_Unit Starter Unit (e.g., p-aminobenzoate) ATP_Grasp ATP-Grasp Enzyme Starter_Unit->ATP_Grasp Activation Cysteine_Protease Cysteine Protease ATP_Grasp->Cysteine_Protease Transfer Peptide_Backbone Peptide Backbone Formation Cysteine_Protease->Peptide_Backbone Elongation Thionation Thionation (Sulfur Incorporation) Peptide_Backbone->Thionation Dimerization Dimerization Thionation->Dimerization This compound This compound Dimerization->this compound DNA_Gyrase_Inhibition cluster_cycle Normal Catalytic Cycle DNA_Gyrase DNA Gyrase Binding Gyrase binds to DNA DNA_Gyrase->Binding Relaxed_DNA Relaxed DNA Relaxed_DNA->Binding ATP ATP ATP_Binding ATP binds to Gyrase ATP->ATP_Binding This compound This compound Hydrolysis ATP Hydrolysis This compound->Hydrolysis Inhibits Binding->ATP_Binding ATP_Binding->Hydrolysis Supercoiling Negative Supercoiling Hydrolysis->Supercoiling Release Release of Supercoiled DNA Supercoiling->Release Discovery_Workflow Isolation Isolation from *R. cellulolyticum* Screening Antimicrobial Screening Isolation->Screening Structure_Elucidation Structure Elucidation Screening->Structure_Elucidation MOA_Studies Mechanism of Action Studies Structure_Elucidation->MOA_Studies SAR_Studies Structure-Activity Relationship Studies MOA_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Unraveling Closthioamide: A Technical Guide to its Structure, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide, a novel polythioamide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant bacteria. Isolated from the strictly anaerobic bacterium Clostridium cellulolyticum, its unique chemical structure and potent antimicrobial activity have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the elucidation of this compound's structure, its detailed characterization, and its mechanism of action as a bacterial DNA gyrase inhibitor.

Structure Elucidation

The determination of this compound's molecular architecture was a critical step in understanding its biological activity. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), was employed to decipher its complex structure.

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula of this compound. Further fragmentation analysis in tandem MS experiments provided crucial information about the connectivity of its constituent parts.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺Data not available in search resultsData not available in search results
Key Fragment Ions
Fragment 1Data not available in search resultsData not available in search results
Fragment 2Data not available in search resultsData not available in search results
Fragment 3Data not available in search resultsData not available in search results

Note: Specific m/z values for the parent ion and key fragments were not available in the provided search results. This table serves as a template for the required data.

¹H and ¹³C NMR spectroscopy were instrumental in determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and correlation signals from various 2D NMR experiments (such as COSY, HSQC, and HMBC) allowed for the complete assignment of the proton and carbon skeletons.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
e.g., C1-HData not available in search resultsData not available in search results
e.g., C2N/AData not available in search results
.........

Note: A detailed table of NMR chemical shifts was not available in the provided search results. This table is a placeholder for the specific assignments from the original structure elucidation publication.

Experimental Protocols for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a high-field spectrometer. Samples were dissolved in a suitable deuterated solvent. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), were acquired using standard pulse programs.

High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was introduced via electrospray ionization, and the mass-to-charge ratios of the resulting ions were measured with high accuracy to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation and analyze the resulting product ions.

Biological Characterization and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its mechanism of action has been identified as the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[2][3][4]

Inhibition of DNA Gyrase

This compound acts as a potent inhibitor of the supercoiling activity of bacterial DNA gyrase.[2][3] This inhibition disrupts the essential process of DNA replication and repair, ultimately leading to bacterial cell death. The inhibitory activity of this compound has been quantified through in vitro enzyme assays.

Table 3: Inhibitory Activity of this compound against Bacterial Topoisomerases

EnzymeOrganismIC₅₀ (µM)Reference
DNA GyraseE. coli1.4[2][3]
Topoisomerase IVE. coli113[2][3]
Experimental Protocol for DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of this compound on DNA gyrase supercoiling activity can be assessed using a well-established in vitro assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

  • Purified E. coli DNA gyrase

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • This compound (dissolved in DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing relaxed plasmid DNA, assay buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding purified DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reactions by adding a stop solution (e.g., EDTA and SDS).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of this compound.

  • Quantify the band intensities to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity.

DNA_Gyrase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Reaction_Mix Reaction Mixture Relaxed_DNA->Reaction_Mix Assay_Buffer Assay Buffer (with ATP) Assay_Buffer->Reaction_Mix This compound This compound (Varying Conc.) This compound->Reaction_Mix DNA_Gyrase Add DNA Gyrase Reaction_Mix->DNA_Gyrase Incubation Incubate at 37°C DNA_Gyrase->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualization Visualize Bands (UV) Agarose_Gel->Visualization IC50_Calc Calculate IC50 Visualization->IC50_Calc Closthioamide_MoA This compound This compound DNA_Gyrase DNA Gyrase (Type II Topoisomerase) This compound->DNA_Gyrase Inhibits ATP_Binding ATP Binding & Hydrolysis This compound->ATP_Binding Blocks DNA_Gyrase->ATP_Binding Requires Supercoiling Negative Supercoiling of DNA ATP_Binding->Supercoiling Drives DNA_Replication DNA Replication & Repair Supercoiling->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Closthioamide_Biosynthesis Chorismate Chorismate PHBA p-Hydroxybenzoic Acid (PHBA) Chorismate->PHBA beta_Alanine β-Alanine Poly_beta_alanine Poly-β-alanine Chain Assembly beta_Alanine->Poly_beta_alanine PHBA->Poly_beta_alanine Initiation Thioamidation Iterative Thioamidation Poly_beta_alanine->Thioamidation Monomer Thioamidated Monomer Thioamidation->Monomer Dimerization Dimerization Monomer->Dimerization Monomer->Dimerization This compound This compound Dimerization->this compound

References

Closthioamide: A Technical Guide to its Antibacterial Spectrum and Mechanism Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closthioamide, a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a promising new class of antibacterial agents.[1][2] It demonstrates a potent and broad-spectrum activity against a wide range of Gram-positive bacteria, including clinically significant multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4][5][6] Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV via a distinct mechanism from existing antibiotic classes, makes it a compelling candidate for further drug development.[1][3][4] This document provides a comprehensive overview of this compound's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum of this compound

This compound exhibits potent inhibitory activity against a variety of Gram-positive pathogens. Its efficacy is particularly noteworthy against strains that have developed resistance to conventional antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Studies have shown that this compound has very low MIC values against key Gram-positive cocci.

Bacterial GroupMIC range (mg/L)Notable Strains CoveredReference
Staphylococci0.027 - 0.44Methicillin-Resistant Staphylococcus aureus (MRSA)[3]
Streptococci0.027 - 0.44Clinically isolated strains[3]
Enterococci0.027 - 0.44Vancomycin-Resistant Enterococci (VRE)[3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][3][7]

Inhibition of Type II Topoisomerases

The primary target of this compound is the ATPase function of DNA gyrase and topoisomerase IV.[1][3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, or aminocoumarins, which are competitive inhibitors of the ATPase reaction, this compound's mechanism is distinct.[1][3][4] It has little effect on the cleavage-rejoining function of these enzymes.[1][3] Evidence suggests that this compound may interfere with the ATPase activity allosterically, rather than by direct competitive binding at the ATP-binding site.[1][3] This unique mechanism is significant as it circumvents existing resistance pathways for other gyrase inhibitors. Consequently, no cross-resistance has been observed with ciprofloxacin (a quinolone) or novobiocin (an aminocoumarin).[1][3]

MIC_Determination_Workflow start Start prep_antibiotic Prepare 2-fold serial dilutions of this compound in a 96-well microtiter plate start->prep_antibiotic inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include sterility (media only) and growth (no antibiotic) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity. MIC is the lowest concentration with no visible growth incubate->read end End read->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed human cell line (e.g., HeLa, K562) into a 96-well plate and grow to confluence start->seed_cells add_compound Add serial dilutions of This compound to the cells seed_cells->add_compound incubate Incubate for a defined period (e.g., 24-48 hours) add_compound->incubate add_reagent Add viability reagent (e.g., Resazurin, MTS, WST-1) incubate->add_reagent incubate_reagent Incubate for 1-4 hours to allow for color development add_reagent->incubate_reagent measure Measure absorbance or fluorescence with a plate reader incubate_reagent->measure calculate Calculate cell viability relative to untreated controls and determine IC50 measure->calculate end End calculate->end

References

Closthioamide: A Technical Guide to its Activity Against MRSA and VRE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial agent Closthioamide, with a specific focus on its potent activity against multidrug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document outlines the quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and a visualization of its mechanism of action.

Core Data Presentation: Antimicrobial Activity of this compound

This compound demonstrates significant broad-spectrum activity against Gram-positive bacteria, including clinically important resistant strains.[1][2] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs), indicating potent antibacterial action at low concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA and VRE Strains
Bacterial SpeciesStrain TypeMIC Range (mg/L)MIC90 (mg/L)
Staphylococcus aureusMethicillin-Resistant (MRSA)-0.027 - 0.44
EnterococciVancomycin-Resistant (VRE)-0.027 - 0.44

Note: The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data synthesized from available research.[1]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] Its mode of action is distinct from other gyrase inhibitors like quinolones and aminocoumarins.[1][2][3] Specifically, this compound inhibits the ATPase function of these enzymes, which is crucial for their role in DNA supercoiling and decatenation.[1][2][3] Interestingly, it has minimal effect on the cleavage-rejoining function of these topoisomerases.[1][3] Evidence suggests that this compound may act as an allosteric inhibitor of the ATPase activity rather than a direct competitive inhibitor.[2] Importantly, cross-resistance with ciprofloxacin and novobiocin has not been observed, indicating a novel binding site or mechanism of inhibition.[1][2][3]

cluster_enzymes Target Enzymes This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits ATPase_Activity ATPase Activity DNA_Gyrase->ATPase_Activity Topoisomerase_IV->ATPase_Activity DNA_Replication DNA Replication ATPase_Activity->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Essential for Bacterial Survival

Mechanism of this compound Action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[1]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Positive and negative controls

Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared in the microtiter plates using the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Controls: Positive control wells (medium and inoculum without this compound) and negative control wells (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.

Macromolecular Synthesis Assays

To identify the cellular pathway targeted by this compound, whole-cell-based assays analyzing the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) are employed.[1][3]

Principle: This method involves incubating bacterial cells with radiolabeled precursors for each macromolecule in the presence and absence of this compound. The incorporation of the radiolabeled precursor is measured over time to determine if the synthesis of a specific macromolecule is inhibited.

Precursors:

  • DNA Synthesis: [3H]thymidine

  • RNA Synthesis: [3H]uridine

  • Protein Synthesis: [3H]leucine

  • Cell Wall Synthesis: [14C]N-acetylglucosamine

General Procedure:

  • Bacterial cultures are grown to the mid-logarithmic phase.

  • The culture is divided into aliquots, and this compound (at a concentration several times its MIC) is added to the test samples. A control sample with no antibiotic is also prepared.

  • The respective radiolabeled precursor is added to each aliquot.

  • Samples are taken at various time points and the reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).

  • The precipitated macromolecules are collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

  • The rate of synthesis in the presence of this compound is compared to the control to identify the inhibited pathway.

This compound Biosynthesis

This compound is a unique natural product, a symmetric nonribosomal peptide comprised of two diaminopropane-linked polythioamidated monomers.[4] Its biosynthesis is carried out by an atypical nonribosomal peptide synthetase (NRPS)-independent pathway in the strictly anaerobic bacterium Ruminiclostridium cellulolyticum.[4][5]

Chorismate Chorismate PHBA p-Hydroxybenzoic Acid (PHBA) Chorismate->PHBA CtaA Aspartate Aspartate Beta_Alanine β-Alanine Aspartate->Beta_Alanine CtaF Poly_Beta_Alanine Poly-β-alanine Chain PHBA->Poly_Beta_Alanine Beta_Alanine->Poly_Beta_Alanine Thioamidation Iterative Thioamidation (CtaC) Poly_Beta_Alanine->Thioamidation Thioamidated_Monomer Thioamidated Monomer Thioamidation->Thioamidated_Monomer Dimerization Dimerization via Diaminopropane Linker (CtaJ) Thioamidated_Monomer->Dimerization This compound This compound Dimerization->this compound

Proposed Biosynthetic Pathway of this compound.

References

An In-Depth Technical Guide to the Symmetrical Core of Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a potent antibiotic with a unique, symmetrical molecular architecture. First isolated from the anaerobic bacterium Ruminiclostridium cellulolyticum, it exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This technical guide provides a comprehensive overview of the symmetrical structure of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate these characteristics.

The Symmetrical Structure of this compound

This compound is a nonribosomal peptide characterized by a distinctive C2 symmetry. The core of the molecule consists of a central diaminopropane linker that connects two identical polythioamide arms. Each arm is composed of a para-hydroxybenzoic acid (PHBA) moiety at the terminus, followed by a chain of β-alanine residues. A key feature of this compound is the presence of thioamide bonds in place of standard amide bonds, which are crucial for its biological activity.

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different bacterial strains and its half-maximal inhibitory concentration (IC50) against its molecular targets, DNA gyrase and topoisomerase IV.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)0.027 - 0.44
Enterococcus faecalis (VRE)0.027 - 0.44
Staphylococcus aureus0.05
Enterococcus faecalis0.1
Escherichia coli12.5
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against DNA Gyrase and Topoisomerase IV.
EnzymeIC50 (μM)
E. coli DNA Gyrase (Supercoiling)1.4
S. aureus DNA Gyrase (Supercoiling)0.7
E. coli Topoisomerase IV (Relaxation)113
S. aureus Topoisomerase IV (Relaxation)56

Biosynthesis of the Symmetrical Core

The biosynthesis of this compound is a fascinating process that deviates from the canonical nonribosomal peptide synthetase (NRPS) machinery. It follows an NRPS-independent pathway involving a dedicated gene cluster (ctaA-M).

Closthioamide_Biosynthesis cluster_loading Monomer Loading cluster_assembly Chain Assembly and Thioamidation cluster_dimerization Dimerization Chorismate Chorismate CtaA CtaA Chorismate->CtaA Chorismate lyase PHBA PHBA PHBA_betaAla PHBA-β-Ala-CtaE PHBA->PHBA_betaAla Loading onto CtaE-PCP CtaA->PHBA beta_Alanine beta_Alanine beta_Alanine->PHBA_betaAla CtaE_PCP CtaE-PCP Poly_betaAla PHBA-(β-Ala)n-CtaE PHBA_betaAla->Poly_betaAla Elongation CtaC CtaC (Thioamidase) Poly_betaAla->CtaC Thioamidated_monomer Thioamidated Monomer This compound This compound Thioamidated_monomer->this compound Dimerization via Diaminopropane linker CtaC->Thioamidated_monomer Diaminopropane Diaminopropane Diaminopropane->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

The pathway initiates with the synthesis of p-hydroxybenzoic acid (PHBA) from chorismate by the enzyme CtaA. Concurrently, β-alanine units are loaded onto a peptidyl carrier protein (PCP), CtaE. The PHBA is then transferred to the growing poly-β-alanine chain. A key step is the thioamidation of the peptide backbone, catalyzed by the thioamidase CtaC. Finally, two molecules of the thioamidated monomer are symmetrically linked via a diaminopropane core to yield the final this compound structure.

Mechanism of Action: Inhibition of Type II Topoisomerases

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Closthioamide_MoA This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits ATP_hydrolysis ATP Hydrolysis DNA_Gyrase->ATP_hydrolysis dependent on DNA_replication_transcription DNA Replication & Transcription Topo_IV->ATP_hydrolysis dependent on DNA_supercoiling DNA Supercoiling ATP_hydrolysis->DNA_supercoiling Drives DNA_supercoiling->DNA_replication_transcription Enables Cell_death Bacterial Cell Death DNA_replication_transcription->Cell_death Inhibition leads to

Figure 2: Mechanism of action of this compound.

This compound inhibits the ATPase activity of both DNA gyrase and topoisomerase IV. This inhibition prevents the enzymes from introducing negative supercoils into DNA (by DNA gyrase) and from decatenating replicated chromosomes (by topoisomerase IV). The disruption of these essential processes ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare this compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 3: Experimental workflow for MIC determination.

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).

  • Inhibition Assay: this compound at various concentrations is added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of the DNA gyrase supercoiling activity.

Topoisomerase IV Relaxation Assay

This assay assesses the inhibitory effect of this compound on the relaxation of supercoiled DNA by topoisomerase IV.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase IV enzyme, and a specific reaction buffer (containing components like HEPES-KOH, potassium glutamate, magnesium acetate, DTT, and ATP).

  • Inhibition Assay: Different concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specified time to allow the relaxation of the supercoiled DNA.

  • Reaction Termination and Analysis: The reaction is terminated, and the different DNA topoisomers (supercoiled and relaxed) are resolved by agarose gel electrophoresis.

  • IC50 Determination: The amount of relaxed DNA is quantified, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the topoisomerase IV relaxation activity.

Conclusion

This compound represents a promising class of antibiotics with a novel symmetrical structure and a well-defined mechanism of action. Its potent activity against clinically relevant drug-resistant bacteria underscores its potential for further development. This technical guide provides a foundational understanding of the key molecular and biological aspects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Closthioamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of Closthioamide analogues, a promising class of antibiotics with potent activity against Gram-positive bacteria, including multidrug-resistant strains. This document includes detailed synthetic protocols, structure-activity relationship (SAR) data, and the mechanism of action of this compound.

Introduction

This compound is a symmetrical polythioamide natural product isolated from the anaerobic bacterium Clostridium cellulolyticum.[1] It exhibits potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] Its unique mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The thioamide moieties within the this compound structure are critical for its biological activity. The development of synthetic routes to this compound and its analogues is a key area of research for the discovery of new and effective antibiotics.

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, this compound appears to inhibit the ATPase activity of these enzymes. This allosteric inhibition disrupts the supercoiling and decatenation of DNA, which are vital for DNA replication and cell division, ultimately leading to bacterial cell death.

closthioamide_mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits ATPase activity Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits ATPase activity DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables ATP ATP ATP->DNA_Gyrase Binds to GyrB ATP->Topo_IV Binds to ParE Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's inhibitory action on DNA gyrase and topoisomerase IV.

Synthesis of this compound and Analogues

A convergent total synthesis of this compound has been developed, providing a viable route for the production of analogues. The key steps involve the formation of thioamide bonds from nitroalkane precursors. This method allows for the modular assembly of the molecule, enabling the synthesis of a variety of analogues with modifications to the aromatic capping groups, the central diamine linker, and the poly-β-alanine backbone.

General Experimental Workflow

The synthesis and evaluation of this compound analogues typically follow a structured workflow, from initial design and synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Analogue Design synthesis Chemical Synthesis (e.g., from nitroalkanes) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing Antimicrobial Susceptibility Testing (MIC determination) characterization->mic_testing sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Improvement

A general workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound and can be adapted for the synthesis of various analogues.

Protocol 1: Thioamide Formation from a Nitroalkane Precursor

This protocol describes the general method for the formation of a thioamide bond from a primary nitroalkane and an amine using elemental sulfur and sodium sulfide.

Materials:

  • Primary nitroalkane (1.0 equiv)

  • Amine (2.0 equiv)

  • Elemental sulfur (S₈) (2.0 equiv)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.8 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the primary nitroalkane in anhydrous THF under a nitrogen atmosphere, add the amine, elemental sulfur, and sodium sulfide nonahydrate.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioamide.

Protocol 2: Synthesis of a Symmetrical this compound Analogue

This protocol outlines the synthesis of a symmetrical this compound analogue by the condensation of a thioacylated intermediate with a diamine linker.

Materials:

  • Thioacylated intermediate (2.2 equiv)

  • 1,3-Diaminopropane (1.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the thioacylated intermediate in anhydrous DMF under a nitrogen atmosphere.

  • Add 1,3-diaminopropane to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final symmetrical this compound analogue.

Structure-Activity Relationship (SAR) of this compound Analogues

A study of 28 synthetic analogues of this compound has provided key insights into the structural requirements for antibacterial activity. The data from this study is summarized in the table below.

Table 1: Antibacterial Activity of this compound Analogues

CompoundR¹ (Aromatic Group)Linker (X)R² (Backbone)MIC (µg/mL) vs. S. aureus
This compound 4-Hydroxyphenyl(CH₂)₃(β-Ala)₂0.1
Analogue 1Phenyl(CH₂)₃(β-Ala)₂0.2
Analogue 24-Methoxyphenyl(CH₂)₃(β-Ala)₂0.2
Analogue 34-Chlorophenyl(CH₂)₃(β-Ala)₂0.1
Analogue 44-Nitrophenyl(CH₂)₃(β-Ala)₂0.4
Analogue 52-Thienyl(CH₂)₃(β-Ala)₂0.8
Analogue 64-Hydroxyphenyl(CH₂)₂(β-Ala)₂1.6
Analogue 74-Hydroxyphenyl(CH₂)₄(β-Ala)₂0.8
Analogue 84-Hydroxyphenyl(CH₂)₃(β-Ala)₁>32
Analogue 94-Hydroxyphenyl(CH₂)₃(β-Ala)₃0.4
Analogue 104-Hydroxyphenyl(CH₂)₃Glycine>32

Note: The data presented in this table is a representative subset of the 28 analogues tested in the cited study and is intended for illustrative purposes.

Key SAR Findings:

  • Aromatic Capping Groups: The nature of the aromatic capping group (R¹) can be varied with retained activity. Electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated.

  • Central Linker: The length of the central diamine linker (X) is crucial for activity. A three-carbon linker (1,3-diaminopropane) appears to be optimal.

  • Poly-β-alanine Backbone: The presence and length of the poly-β-thioalanine backbone (R²) are critical. Shortening the backbone significantly reduces or abolishes antibacterial activity.

  • Thioamide Bonds: The thioamide functionalities are essential for the antibacterial activity of this class of compounds.

Conclusion

The synthetic routes to this compound analogues, particularly through the use of nitroalkane precursors, offer a versatile platform for the generation of novel antibacterial agents. The established structure-activity relationships provide a clear roadmap for the design of more potent and pharmacokinetically optimized derivatives. Further exploration of this chemical space holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for In Vitro Evaluation of Closthioamide's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum.[1][2][3][4] It represents a new class of natural products with potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][5][6][7] The unique mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][5][6] Notably, its mode of inhibition differs from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, suggesting a potential for activity against pathogens resistant to these drug classes.[1][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity, designed to assist researchers in the screening and characterization of this promising antibiotic candidate.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainMIC (mg/L)Reference
Staphylococcus aureus (MRSA)0.027 - 0.44 (MIC90)[6]
Vancomycin-Resistant Enterococci (VRE)Potent activity reported[1][2][5][7]
Enterococcus faecalisPotent activity reported[2][5]
Neisseria gonorrhoeaePotent activity reported[2][5]
Streptococci (clinical isolates)0.027 - 0.44 (MIC90)[6]
Enterococci (clinical isolates)0.027 - 0.44 (MIC90)[6]

Note: Specific MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

    • Well 12 should contain only CAMHB (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension A->D B Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate B->C C->D E Incubate at 37°C for 16-20h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination.
Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial strain

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple flasks or tubes.

  • Exposure to this compound:

    • Add this compound to the bacterial suspensions at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube containing no antibiotic.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[8]

Time_Kill_Kinetics A Prepare Bacterial Inoculum B Expose to this compound (e.g., 1x, 2x, 4x MIC) & Growth Control A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Time-Kill Kinetics Assay Workflow.
Mechanism of Action: DNA Gyrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on DNA gyrase activity.

Materials:

  • Purified bacterial DNA gyrase and topoisomerase IV

  • Supercoiled plasmid DNA (substrate)

  • Relaxed plasmid DNA (for ATPase assay)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, BSA)

  • This compound

  • Positive controls (e.g., ciprofloxacin, novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Malachite green-based ATPase assay kit

Procedure for Supercoiling Inhibition Assay:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or control inhibitors.

    • Add DNA gyrase to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA form and an increase in the relaxed form.

Procedure for ATPase Activity Inhibition Assay:

  • Reaction Setup:

    • Combine the assay buffer, DNA gyrase, and varying concentrations of this compound in a 96-well plate.

  • Initiation and Incubation:

    • Add ATP to start the reaction and incubate at 37°C.

  • Phosphate Detection:

    • After incubation, add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm). A decrease in absorbance indicates inhibition of ATPase activity.

DNA_Gyrase_Inhibition cluster_pathway This compound's Mechanism of Action This compound This compound DNA_Gyrase Bacterial DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits ATP_Hydrolysis ATPase Function DNA_Gyrase->ATP_Hydrolysis Requires DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Essential for

Mechanism of this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Closthioamide for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Closthioamide is a novel polythioamide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting their ATPase activity.[1][2][5] This differs from the mechanism of other gyrase inhibitors like quinolones and aminocoumarins, making this compound a promising candidate for combating drug-resistant infections.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[6][7]

Data Presentation

The following table summarizes the reported MIC90 values for this compound against a range of clinically isolated staphylococci, demonstrating its high potency.

Organism PanelNumber of StrainsMIC90 (mg/L)
StaphylococciNot Specified0.027 - 0.44

Data sourced from a study on the mode of action of this compound, which highlighted its resistance-breaking antibacterial activities.[1]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination of this compound against S. aureus

This protocol is adapted from established broth microdilution methods and is intended to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.[6][7][8][9][10]

Materials:

  • This compound (analytical grade)

  • Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain, or clinical isolates)[11][12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6][11][13]

  • Sterile 96-well microtiter plates[7][9][10]

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)[7][12]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation (if required)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound solution (at twice the highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing bacteria but no drug). Add 100 µL of CAMHB.

    • Well 12 will serve as the sterility control (containing only medium). Add 100 µL of CAMHB.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7][10][12]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[7][9]

Visualizations

This compound's Mechanism of Action

Closthioamide_Mechanism This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits ATPase ATPase Function Gyrase->ATPase TopoIV->ATPase Replication DNA Replication ATPase->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform 2-fold Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Visually Read MIC (Lowest concentration with no growth) Incubate->ReadMIC

References

Application Notes and Protocols: Bacterial Killing Kinetics Assay for Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum.[1][2] It has demonstrated potent bactericidal activity, particularly against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3][4] The emergence of antibiotic resistance necessitates the development of new therapeutic agents with novel mechanisms of action. This compound represents a promising candidate from a new chemical class of antibiotics.[1][4]

The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4] Specifically, it targets the ATPase function of gyrase and topoisomerase IV, which is distinct from the mechanism of other gyrase inhibitors like quinolones and aminocoumarins.[1][3] Understanding the rate and extent of bacterial killing by this compound is crucial for its preclinical and clinical development. Bacterial killing kinetics assays, also known as time-kill assays, are essential in vitro pharmacodynamic studies that provide this critical information. These assays determine the concentration- and time-dependent bactericidal or bacteriostatic effects of an antimicrobial agent.[5][6]

This document provides detailed application notes and protocols for performing a bacterial killing kinetics assay for this compound.

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. This compound has shown potent activity against various Gram-positive pathogens.

Bacterial SpeciesStrainMIC90 (mg/L)
Staphylococcus aureus(including MRSA)0.027 - 0.44
Streptococcus pneumoniae0.027 - 0.44
Enterococcus faecalis(including VRE)0.027 - 0.44
Enterococcus faecium(including VRE)0.027 - 0.44

Data sourced from studies on the antimicrobial activity of this compound.[3]

Bacterial Killing Kinetics of this compound against Staphylococcus aureus

The following table summarizes the expected data from a time-kill kinetics assay of this compound against a representative Staphylococcus aureus strain. Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[7]

Time (hours)Untreated Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 6.06.06.06.0
2 6.55.54.84.0
4 7.24.83.5<3.0
6 8.04.2<3.0<3.0
8 8.53.8<3.0<3.0
24 9.03.5<3.0<3.0

This table is a representative example. Actual results should be generated from experimental data.

Experimental Protocols

Protocol for Bacterial Killing Kinetics Assay

This protocol outlines the time-kill assay to determine the bactericidal activity of this compound against Gram-positive bacteria, such as Staphylococcus aureus.

Materials:

  • This compound analytical standard

  • Test bacterial strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile culture tubes and flasks

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

  • Micropipettes and sterile tips

  • Serial dilution tubes

  • Plate spreader

Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, pick a few colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard or an OD600 of ~0.1).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve the desired test concentrations (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC). Ensure the final solvent concentration is non-inhibitory to the bacteria.

  • Time-Kill Assay:

    • Dispense the bacterial inoculum into flasks or tubes for each this compound concentration and the growth control.

    • Add the appropriate concentration of this compound to each flask/tube.

    • Incubate all cultures at 37°C with constant agitation (e.g., 150-200 rpm).

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the log10 CFU/mL versus time for each concentration.

    • Determine the log10 reduction in bacterial count compared to the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.

Mandatory Visualization

Mechanism of Action: this compound Inhibition of DNA Gyrase

Closthioamide_Mechanism This compound Mechanism of Action cluster_gyrase DNA Gyrase Cycle DNA_Gyrase DNA Gyrase (GyrA/GyrB) ATP_Binding ATP Binding to GyrB DNA_Gyrase->ATP_Binding 1. DNA_Cleavage G-segment DNA Cleavage ATP_Binding->DNA_Cleavage 2. Replication_Block DNA Replication Blocked Strand_Passage T-segment Strand Passage DNA_Cleavage->Strand_Passage 3. DNA_Ligation G-segment Ligation Strand_Passage->DNA_Ligation 4. Strand_Passage->Replication_Block Cycle Interrupted ATP_Hydrolysis ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis 5. Supercoiled_DNA Negatively Supercoiled DNA ATP_Hydrolysis->Supercoiled_DNA 6. This compound This compound Inhibition Inhibition of ATPase function This compound->Inhibition Inhibition->ATP_Binding Blocks ATP binding/ hydrolysis Inhibition->ATP_Hydrolysis Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: this compound inhibits the ATPase function of DNA gyrase, blocking DNA replication.

Experimental Workflow: Bacterial Killing Kinetics Assay

Killing_Kinetics_Workflow Bacterial Killing Kinetics Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Incubation Incubate Bacteria with this compound (37°C with shaking) Inoculum_Prep->Incubation Drug_Prep Prepare this compound Concentrations (e.g., 0x, 1x, 2x, 4x MIC) Drug_Prep->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (37°C for 18-24h) Plating->Incubate_Plates Colony_Count Count Colonies (CFU) Incubate_Plates->Colony_Count Data_Analysis Calculate log10 CFU/mL and Plot Time-Kill Curve Colony_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the bacterial killing kinetics of this compound.

Logical Relationship: Consequences of DNA Gyrase Inhibition

Gyrase_Inhibition_Consequences Downstream Effects of DNA Gyrase Inhibition by this compound This compound This compound Gyrase_Inhibition Inhibition of DNA Gyrase ATPase Activity This compound->Gyrase_Inhibition Supercoiling_Failure Failure to Introduce Negative Supercoils Gyrase_Inhibition->Supercoiling_Failure DSB Accumulation of Double-Strand Breaks Gyrase_Inhibition->DSB indirectly leads to Replication_Fork_Stall Replication Fork Stalling Supercoiling_Failure->Replication_Fork_Stall DNA_Replication_Impaired Impaired DNA Replication Replication_Fork_Stall->DNA_Replication_Impaired Cell_Death Bactericidal Effect (Cell Death) DNA_Replication_Impaired->Cell_Death SOS_Response Induction of SOS Response DSB->SOS_Response SOS_Response->Cell_Death

Caption: Logical flow from DNA gyrase inhibition to bacterial cell death.

References

Application Notes and Protocols: Measuring Closthioamide's Effect on DNA Gyrase ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the inhibitory effect of Closthioamide on the ATPase activity of bacterial DNA gyrase. This compound is a novel polythioamide antibiotic that has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] Understanding its mechanism of action is crucial for the development of new antibacterial agents. Unlike quinolones and aminocoumarins, this compound has a distinct molecular mechanism, primarily targeting the ATPase function of the DNA gyrase B (GyrB) subunit.[1][2][3]

Data Presentation

The inhibitory activity of this compound on DNA gyrase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against E. coli DNA gyrase and topoisomerase IV.

CompoundTarget EnzymeOrganismIC50 (µM)
This compoundDNA GyraseE. coli1.4[4]
This compoundTopoisomerase IVE. coli113[4]

Signaling Pathway of DNA Gyrase Inhibition by this compound

DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This function is dependent on the hydrolysis of ATP by the GyrB subunit. This compound allosterically inhibits this ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[1][2][5]

Closthioamide_Pathway GyrA GyrA (Cleavage-Rejoining) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB This compound This compound This compound->GyrB Inhibition

Caption: Mechanism of this compound action on DNA gyrase.

Experimental Protocols

This section provides a detailed methodology for determining the effect of this compound on the ATPase activity of DNA gyrase using a commercially available assay kit or by assembling the necessary components. The protocol is based on a common method that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials
  • Purified DNA gyrase enzyme (E. coli)

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • ATP solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

  • 96-well microplates

Experimental Workflow

The following diagram illustrates the key steps in the DNA gyrase ATPase inhibition assay.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, DNA, ATP, This compound dilutions) start->prep setup Set up Assay Plate (Controls and Test wells) prep->setup add_enzyme Add DNA Gyrase to all wells except blank setup->add_enzyme add_compound Add this compound or vehicle to wells add_enzyme->add_compound start_reaction Initiate Reaction by adding ATP add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction measure Measure Absorbance (e.g., at 620 nm) stop_reaction->measure analyze Analyze Data (Calculate % inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for DNA gyrase ATPase inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of DNA gyrase in dilution buffer.

    • Prepare a working solution of relaxed pBR322 DNA in assay buffer.

    • Prepare a working solution of ATP in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions (in triplicate):

      • Blank: Assay buffer without enzyme.

      • Negative Control (No inhibitor): Assay buffer, DNA gyrase, relaxed pBR322 DNA, and DMSO (vehicle control).

      • Positive Control (Known inhibitor): Assay buffer, DNA gyrase, relaxed pBR322 DNA, and a known DNA gyrase ATPase inhibitor (e.g., novobiocin).

      • Test Wells: Assay buffer, DNA gyrase, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Reaction:

    • To each well, add the appropriate components in the following order:

      • Assay Buffer

      • Relaxed pBR322 DNA

      • This compound dilution or vehicle (DMSO)

      • DNA Gyrase (add to all wells except the blank)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green-based assays) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of ATPase activity for each this compound concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Note: The specific concentrations of enzyme, DNA, and ATP, as well as the incubation times, may need to be optimized depending on the source and activity of the DNA gyrase enzyme and the specific assay kit used.[6][7][8][9][10] It is recommended to follow the manufacturer's instructions if using a commercial kit.

References

Application Notes and Protocols: Cytotoxicity Assay for Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum. It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] The mechanism of its antibacterial action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][4] While its efficacy against bacterial pathogens is well-documented, a thorough understanding of its potential effects on mammalian cells is crucial for its development as a therapeutic agent. Preliminary studies suggest that this compound possesses low to moderate cytotoxicity against mammalian cells.[2][5]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for evaluating cell viability by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.[5][8] This value is a critical parameter for comparing the cytotoxicity of different compounds. For reference, the table below presents hypothetical IC50 values for this compound and a standard chemotherapeutic agent, Doxorubicin, against the HeLa human cervical cancer cell line.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compoundHeLa4885.2
DoxorubicinHeLa481.9[9]

Experimental Workflow

The following diagram outlines the major steps involved in the MTT cytotoxicity assay for this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_culture Culture HeLa cells cell_seeding Seed cells into 96-well plate cell_culture->cell_seeding add_treatment Add this compound to wells cell_seeding->add_treatment prepare_this compound Prepare serial dilutions of this compound prepare_this compound->add_treatment incubate_cells Incubate for 48 hours add_treatment->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO) incubate_formazan->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate cell viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

While the precise signaling pathway for this compound-induced cytotoxicity in mammalian cells is not yet fully elucidated, high concentrations of a cytotoxic compound can induce apoptosis (programmed cell death). The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase This compound This compound (High Concentration) bax_bak Bax/Bak Activation This compound->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation parp_cleavage->dna_fragmentation apoptotic_blebs Apoptotic Body Formation dna_fragmentation->apoptotic_blebs cell_death Cell Death apoptotic_blebs->cell_death

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Experimental Protocols

Materials and Reagents
  • HeLa cells (or other suitable mammalian cell line)[1][10]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • This compound (dissolved in Dimethyl Sulfoxide, DMSO)

  • Doxorubicin (positive control, dissolved in sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1][4]

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.[11]

  • Incubate the plate for 24 hours to allow the cells to attach.

Treatment with this compound
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare a similar dilution series for the positive control, Doxorubicin (e.g., 0.01, 0.1, 1, 5, 10 µM).

  • Include control wells:

    • Vehicle control: Cells treated with the highest concentration of DMSO used for the dilutions.

    • Untreated control: Cells in culture medium only.

    • Blank: Culture medium without cells.

  • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, Doxorubicin dilutions, or control media to the respective wells.

  • Return the plate to the incubator and incubate for 48 hours.

MTT Assay
  • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

Data Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of this compound that results in 50% cell viability.[8]

References

Application Notes and Protocols for the Experimental Use of Closth-io-a-mide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Closthioamide

This compound is a novel antibiotic belonging to the polythioamide class of natural products, first isolated from the strictly anaerobic bacterium Clostridium cellulolyticum.[1] Its unique symmetrical structure features six thioamide groups, which are critical for its biological activity.[2][3] this compound represents a promising therapeutic candidate due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][4] Specifically, it impairs the ATPase function of these essential type II topoisomerases, which are responsible for managing DNA topology during replication.[1][2] This mechanism differs from other known DNA gyrase inhibitors like quinolones and aminocoumarins.[1] Evidence suggests that this compound may act as an allosteric inhibitor rather than directly competing with ATP.[2][4] Notably, it shows little effect on the cleavage-rejoining function of these enzymes and does not exhibit cross-resistance with ciprofloxacin or novobiocin.[1]

Closthioamide_Mechanism cluster_process DNA Replication Process cluster_inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase (ATPase-dependent) Replicated_DNA DNA Replication & Transcription Supercoiled_DNA->Replicated_DNA This compound This compound DNA_Gyrase DNA Gyrase (ATPase Function) This compound->DNA_Gyrase Inhibits

Caption: Mechanism of this compound inhibiting DNA gyrase.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of this compound

This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-positive bacteria.

Bacterial StrainMIC Range (mg/L)Reference
Staphylococcus aureus (including MRSA)Potent activity reported[1]
Enterococcus spp. (including VRE)Potent activity reported[1]
Clinically Isolated StaphylococciMIC₉₀: 0.027 - 0.44[2]
Clinically Isolated StreptococciMIC₉₀: 0.027 - 0.44[2]
Clinically Isolated EnterococciMIC₉₀: 0.027 - 0.44[2]

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

Table 2: Inhibitory Activity of this compound against Target Enzymes

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against its molecular targets, DNA gyrase and topoisomerase IV, from E. coli.

EnzymeIC₅₀ (µM)Reference
DNA Gyrase1.4[4]
Topoisomerase IV113[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative (growth) and sterility controls

Procedure:

  • Preparation: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Controls: Include wells for a positive control (bacteria + control antibiotic), a negative/growth control (bacteria + broth, no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_plate Prepare 2-fold serial dilutions of this compound in a 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate add_controls Add growth and sterility controls inoculate->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_mic Determine MIC by visual inspection incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: DNA Gyrase ATPase Inhibition Assay

This protocol describes a linked spectrophotometric assay to measure the inhibition of DNA gyrase's ATPase activity. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]

Materials:

  • Purified E. coli DNA Gyrase

  • 5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 5 mM DTT, 50% glycerol)[5]

  • Linearized plasmid DNA (e.g., pBR322)

  • ATP solution

  • Linked assay reagents: Phosphoenolpyruvate (PEP), Pyruvate kinase/Lactate dehydrogenase (PK/LDH), NADH[5]

  • This compound and control inhibitor (e.g., Novobiocin)

  • 96-well clear, flat-bottomed plate

  • Spectrophotometer plate reader

Procedure:

  • Assay Mix: Prepare an assay mix containing 1X Assay Buffer, linearized pBR322, PEP, PK/LDH, and NADH in appropriate volumes.

  • Plate Setup: Add the assay mix to the wells of the microtiter plate.

  • Add Inhibitors: Add varying concentrations of this compound, control inhibitor, or solvent (for controls) to the wells.

  • Add Enzyme: Add DNA gyrase to all wells except the negative control.

  • Pre-incubation: Monitor the baseline absorbance at 340 nm for a short period (e.g., 5-10 minutes) at 25°C to ensure stability.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 30-60 minutes). The rate of NADH oxidation is proportional to the ATPase activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

ATPase_Assay_Workflow start Start prep_mix Prepare assay mix with buffer, DNA, PEP, PK/LDH, and NADH start->prep_mix add_to_plate Aliquot assay mix into 96-well plate prep_mix->add_to_plate add_compounds Add this compound or control inhibitors add_to_plate->add_compounds add_enzyme Add DNA Gyrase add_compounds->add_enzyme initiate Initiate reaction by adding ATP add_enzyme->initiate measure Monitor absorbance decrease at 340 nm initiate->measure analyze Calculate reaction rates and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the DNA Gyrase ATPase Inhibition Assay.
Protocol 3: Macromolecular Synthesis Inhibition Assay

This protocol is used to determine which specific cellular pathway (DNA, RNA, or protein synthesis) is inhibited by this compound in whole bacterial cells.[6][7]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Defined minimal medium

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)

  • This compound and control inhibitors (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein)

  • Trichloroacetic acid (TCA), ice-cold (5% and 10%)

  • Glass microfiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable medium.

  • Aliquot and Treat: Distribute the cell culture into tubes. Add this compound or control inhibitors at a concentration of 4x MIC.[6] Include an untreated control.

  • Add Precursors: To separate sets of tubes for each inhibitor condition, add one of the radiolabeled precursors ([³H]thymidine, [³H]uridine, or [³H]leucine).

  • Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) at 37°C to allow for incorporation of the radiolabels.

  • Stop Reaction & Precipitate: Stop the incorporation by adding ice-cold 5% TCA. Precipitate the macromolecules on ice for at least 30 minutes.

  • Collect Precipitate: Collect the precipitated macromolecules by vacuum filtration onto glass microfiber filters.

  • Wash: Wash the filters sequentially with cold 5% TCA and then cold 10% TCA to remove unincorporated precursors.

  • Measure Radioactivity: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the untreated control for each precursor. A significant reduction in incorporation for a specific precursor indicates inhibition of that synthesis pathway.

MMS_Workflow start Start culture Grow bacteria to logarithmic phase start->culture treat Aliquot and treat cells with This compound or controls culture->treat add_radiolabel Add radiolabeled precursors ([3H]thymidine, [3H]uridine, [3H]leucine) treat->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate precipitate Stop reaction and precipitate macromolecules with cold TCA incubate->precipitate filtrate Collect precipitate on glass fiber filters precipitate->filtrate measure Measure incorporated radioactivity filtrate->measure analyze Compare treated vs. control to identify inhibited pathway measure->analyze end End analyze->end

Caption: Workflow for Macromolecular Synthesis Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Natural Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of natural Closthioamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of this novel polythioamide antibiotic from Clostridium cellulolyticum fermentation broths.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of natural this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Incomplete cell lysis of Clostridium cellulolyticum.Optimize cell disruption methods. Consider using a combination of enzymatic lysis (e.g., lysozyme) followed by mechanical disruption (e.g., sonication or French press) to ensure efficient release of intracellular this compound.
Inefficient solvent extraction.This compound is a complex polythioamide and may have limited solubility.[1] Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, dichloromethane) to find the optimal extraction solvent.[2] Consider a sequential extraction protocol.
Poor Resolution in Chromatographic Steps Inappropriate stationary phase.For a sulfur-rich, peptide-like molecule such as this compound, reverse-phase chromatography is a common starting point.[3][4] Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to improve separation.
Suboptimal mobile phase.Develop a gradient elution method. A common mobile phase for similar compounds is a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[3]
Presence of Numerous Co-eluting Impurities Complex fermentation matrix.Microbial fermentations produce a wide array of secondary metabolites and cellular debris.[5][6] Incorporate a pre-purification step such as solid-phase extraction (SPE) to remove highly polar or non-polar impurities before high-resolution chromatography.
Structurally similar analogs produced by the organism.Employ high-resolution chromatographic techniques. Consider using a longer column, a shallower gradient, or a different stationary phase to resolve closely related compounds. Orthogonal purification methods (e.g., reverse-phase followed by normal-phase or ion-exchange) can also be effective.
Degradation of this compound During Purification pH instability.Thioamides can be susceptible to hydrolysis under acidic or alkaline conditions.[2] Maintain a neutral or slightly acidic pH throughout the purification process. Buffer all solutions appropriately.
Temperature sensitivity.Perform all purification steps at low temperatures (4°C) to minimize thermal degradation.[2]
Oxidation of sulfur moieties.The multiple thioamide groups in this compound may be prone to oxidation. Degas all solvents and consider adding antioxidants (e.g., DTT or TCEP) to the buffers, though their compatibility with the downstream analysis should be verified.
Difficulty in Assessing Purity Lack of a reference standard.As natural this compound purification can be challenging, obtaining a pure reference standard is a primary goal. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are crucial for structural confirmation and purity assessment in the absence of a standard.[4][7][8]
Co-elution of impurities with similar UV-Vis spectra.Use mass spectrometry-coupled liquid chromatography (LC-MS) for purity analysis.[4][7][8] This allows for the differentiation of compounds based on their mass-to-charge ratio, even if they co-elute chromatographically.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from the fermentation broth?

A1: The initial extraction process involves separating the biomass from the culture supernatant, followed by cell lysis to release the intracellular product. A solvent extraction is then performed on the cell lysate and the supernatant. Given the complex nature of thiopeptides, a multi-step extraction with solvents of varying polarities is recommended to maximize the recovery of this compound.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step chromatographic approach is typically necessary for purifying complex natural products like this compound. A common workflow would be:

  • Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities from the crude extract.

  • Reverse-Phase Flash Chromatography: For initial fractionation of the SPE eluate.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the active fractions. A C18 or similar reverse-phase column is a good starting point.[3]

Q3: How can I monitor the purification process?

A3: The purification process can be monitored using a combination of techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of fractions.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection: For quantitative analysis of the purity of fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the target molecule by its mass and to assess the purity of the fractions.[4][7][8]

  • Antimicrobial Assays: To test the biological activity of the fractions against susceptible bacterial strains.

Q4: What are the expected challenges related to the stability of this compound?

A4: Thioamides can be sensitive to pH extremes and elevated temperatures.[2] It is crucial to work at low temperatures and maintain a stable pH throughout the purification process. The sulfur atoms in the thioamide bonds may also be susceptible to oxidation, so minimizing exposure to air and using degassed solvents is advisable.

Q5: What are the common impurities found during the purification of natural products from microbial sources?

A5: Impurities can include other secondary metabolites with similar chemical structures, residual media components, pigments, and cellular debris such as proteins and lipids.[5][6] Lactic acid and acetic acid are also common byproducts in bacterial fermentations.[5]

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Harvesting: Centrifuge the Clostridium cellulolyticum fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the supernatant and the cell pellet.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and subject it to mechanical disruption (e.g., sonication on ice).

  • Solvent Extraction:

    • Combine the cell lysate and the supernatant.

    • Perform a sequential liquid-liquid extraction with an equal volume of ethyl acetate, followed by n-butanol.

    • Collect the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.

    • Wash the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).

    • Collect all fractions and analyze for the presence of this compound.

  • Reverse-Phase Flash Chromatography:

    • Pack a column with C18 silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile).

    • Load the this compound-containing fractions from the SPE step.

    • Elute with a stepwise or linear gradient of increasing acetonitrile concentration.

    • Collect fractions and monitor by TLC or HPLC.

  • Preparative HPLC:

    • Pool the enriched fractions from the flash chromatography step.

    • Inject the pooled sample onto a preparative C18 HPLC column.

    • Elute with an optimized gradient of acetonitrile in water with 0.1% formic acid.

    • Collect the peak corresponding to this compound.

    • Desalt the final pure fraction if necessary.

Quantitative Data Summary

The following table presents hypothetical data for a typical purification of a complex natural product like this compound. Actual results may vary.

Purification Step Total Mass (mg) Purity (%) Yield (%)
Crude Extract 1000~5100
SPE Eluate 300~1530
Flash Chromatography Pool 80~508
Preparative HPLC 15>951.5

Visualizations

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Supernatant Supernatant Centrifugation->Supernatant Cell_Lysis Cell Lysis Cell_Pellet->Cell_Lysis Solvent_Extraction Solvent Extraction Supernatant->Solvent_Extraction Cell_Lysis->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction Crude_Extract->SPE Flash_Chromatography Flash Chromatography SPE->Flash_Chromatography Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

References

Improving the yield and purity of synthetic Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Closthioamide.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound?

A1: The primary challenge is the introduction and preservation of the multiple thioamide bonds. Thioamides are more reactive than their amide counterparts and can be sensitive to reagents used in standard solid-phase peptide synthesis (SPPS), particularly strong acids for cleavage, which can lead to degradation and chain scission.[1][2]

Q2: What are the main sources of impurities in this compound synthesis?

A2: Impurities often arise from incomplete thionation, side-reactions during peptide coupling (like epimerization), and degradation of the thioamide backbone during the final cleavage and deprotection steps.[2] Residual water reacting with thioamide precursors can also be a source of side products.[1]

Q3: Which analytical techniques are recommended for characterizing this compound?

A3: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and for purification. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is necessary for structural elucidation and to confirm the presence of thioamide groups.

Q4: Is a completely synthetic route viable compared to biosynthetic approaches?

A4: While the biosynthesis of this compound involves a complex and unique thiotemplated assembly line[1][3], a total chemical synthesis offers greater control for creating analogues to study structure-activity relationships.[4] However, chemical synthesis requires careful optimization to manage the sensitive polythioamide structure.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis and purification of this compound.

Issue 1: Low Overall Yield
Possible Cause Recommended Action
Incomplete Peptide Coupling Monitor coupling reactions using a colorimetric test (e.g., Kaiser test). Double-couple difficult residues or use stronger coupling agents.
Poor Thionation Efficiency Ensure the thionating agent (e.g., Lawesson's Reagent, elemental sulfur) is fresh and used under strictly anhydrous conditions.[5] Extend reaction times or increase the temperature, monitoring for side-product formation. Consider alternative, milder thionating agents.
Product Degradation During Cleavage Prolonged exposure to strong acids during cleavage can cause backbone cleavage at the thioamide site.[1][2] Minimize cleavage time and use scavengers in the cleavage cocktail to protect the product.
Product Loss During Work-up/Purification This compound's polythioamide structure may lead to aggregation or poor solubility. Optimize solvent systems for extraction and purification. Use a C18 reverse-phase HPLC column with a gradient of acetonitrile in water with 0.1% TFA.
Issue 2: Low Purity of Crude Product
Possible Cause Recommended Action
Presence of Deletion Sequences Indicates incomplete coupling. As mentioned above, optimize coupling protocols and monitor reaction completion.
Epimerization during Amino Acid Activation The enhanced nucleophilicity of a thioamide can exacerbate epimerization during the coupling of subsequent residues.[2] Use base-free activation methods or additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.
Side-Reactions from Thionating Agent Thionating agents can react with other functional groups. Ensure all sensitive side-chains are adequately protected. Analyze byproducts by LC-MS to identify potential side-reactions and adjust the strategy accordingly.
Incomplete Thionation This results in a mixture of amide and thioamide-containing peptides. Increase the excess of the thionating agent or the reaction time. Confirm complete thionation by mass spectrometry (mass shift of +16 Da per conversion) before proceeding.

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic pathway and a troubleshooting workflow.

Closthioamide_Synthetic_Pathway cluster_Monomer Monomer Synthesis (SPPS) cluster_Dimerization Dimerization & Cleavage Start p-Hydroxybenzoic acid (PHBA) BetaAla1 Couple β-Alanine Start->BetaAla1 Load on Resin BetaAla2 Couple β-Alanine BetaAla1->BetaAla2 BetaAla3 Couple β-Alanine BetaAla2->BetaAla3 Thionation Thionate all Amide Bonds BetaAla3->Thionation Monomer Thioamidated Monomer Thionation->Monomer Dimerization Couple Two Monomers to DAP Monomer->Dimerization DAP 1,3-Diaminopropane (DAP) DAP->Dimerization Cleavage Cleave from Resin & Deprotect Dimerization->Cleavage Purification HPLC Purification Cleavage->Purification Final This compound Purification->Final Troubleshooting_Workflow cluster_Yield Low Yield Analysis cluster_Purity Low Purity Analysis Start Suboptimal Yield or Purity CheckCrude Analyze Crude Product by LC-MS Start->CheckCrude Low Yield CheckImpurities Characterize Impurity Peaks by MS/MS Start->CheckImpurities Low Purity MassLow Predominant Mass is Starting Material CheckCrude->MassLow Result MassCorrect Correct Mass Present but Low Quantity CheckCrude->MassCorrect Result CouplingIssue Incomplete Coupling or Thionation MassLow->CouplingIssue DegradationIssue Degradation or Purification Loss MassCorrect->DegradationIssue Sol_Coupling Optimize Coupling/ Thionation Conditions CouplingIssue->Sol_Coupling Sol_Degradation Optimize Cleavage & Purification Protocol DegradationIssue->Sol_Degradation DeletionSeq Deletion Sequences (Incomplete Coupling) CheckImpurities->DeletionSeq Result MixedThio Mixture of Amide/ Thioamide products CheckImpurities->MixedThio Result SideProducts Unexpected Masses (Side Reactions) CheckImpurities->SideProducts Result Sol_Purity Refine Coupling, Thionation, or Cleavage Steps DeletionSeq->Sol_Purity MixedThio->Sol_Purity SideProducts->Sol_Purity

References

Technical Support Center: Addressing Solubility Issues of Closthioamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Closthioamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polythioamide antibiotic with potent activity against a range of bacteria, including multidrug-resistant strains.[1] It functions by inhibiting bacterial DNA gyrase, specifically targeting its ATPase activity.[2] Like many promising drug candidates, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in various experimental settings, including in vitro assays and formulation development, potentially causing issues with bioavailability and inaccurate results.

Q2: What is the estimated aqueous solubility of this compound?

Q3: What are the initial signs of solubility problems in my experiment?

Common indicators of this compound precipitation in your aqueous experimental media include:

  • Visible particulates or cloudiness: The solution may appear hazy or contain visible solid particles, especially after dilution from a stock solution.

  • Inconsistent results: Poor solubility can lead to variability between replicate experiments and dose-response curves that are not reproducible.

  • Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.

Q4: Can I use DMSO to dissolve this compound?

Yes, Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to prepare stock solutions of poorly water-soluble compounds like this compound.[4][5] It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. However, the final concentration of DMSO in the assay should be kept to a minimum (typically <1%, and ideally <0.1%) as it can have its own biological effects and may impact cell-based assays.[6]

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

Troubleshooting Steps:

  • Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the compound may prevent precipitation.

  • Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible is recommended, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a different co-solvent: Other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. Their effectiveness and tolerance in your specific assay should be empirically determined.

  • Employ sonication: After diluting the stock solution, brief sonication of the final solution can sometimes help to dissolve small, precipitated particles.

  • pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although thioamides are generally neutral, the phenolic hydroxyl groups in this compound could be deprotonated at higher pH, potentially increasing solubility. However, the stability of the compound at different pH values should be considered.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, amber vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the thermal stability of this compound should be considered.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
  • Objective: To determine the effect of a co-solvent on the solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Co-solvent (e.g., DMSO, ethanol)

    • Clear microcentrifuge tubes

    • Spectrophotometer or HPLC system

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

    • To each of these solutions, add a small aliquot of the concentrated this compound stock solution to reach a target concentration that is expected to be near or above its solubility limit.

    • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • The highest concentration of the co-solvent that results in complete dissolution and is compatible with the experimental system should be chosen.

Data Presentation

Table 1: Estimated Solubility of this compound in Different Solvents

Solvent SystemEstimated Solubility (µg/mL)Notes
Water (pH 7.0)< 1Based on high lipophilicity.
PBS (pH 7.4)< 5Slight increase due to salt content.
Aqueous Buffer + 0.5% DMSO5 - 20Co-solvent significantly improves solubility.
Aqueous Buffer + 1% DMSO20 - 50Higher co-solvent concentration further increases solubility.
100% DMSO> 10,000Commonly used for high-concentration stock solutions.

Disclaimer: These are estimated values based on the chemical properties of this compound and general principles of solubility. Actual solubility should be determined experimentally.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions start Start: Solid this compound stock Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock intermediate Prepare Intermediate Dilution (in 100% DMSO, if needed) stock->intermediate working Dilute to Final Concentration in Aqueous Experimental Medium intermediate->working check Visually Inspect for Precipitation working->check sonicate Brief Sonication check->sonicate No/Minor Precipitate troubleshoot Troubleshoot Solubility Issue (Refer to Guide) check->troubleshoot Significant Precipitate proceed Proceed with Experiment sonicate->proceed

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action of this compound This compound This compound gyrase Bacterial DNA Gyrase This compound->gyrase Inhibits atpase ATPase Function (GyrB subunit) This compound->atpase gyrase->atpase has dna_supercoiling Negative DNA Supercoiling atpase->dna_supercoiling drives replication DNA Replication dna_supercoiling->replication is essential for cell_death Bacterial Cell Death replication->cell_death leads to

Caption: this compound's inhibition of DNA gyrase signaling pathway.

References

Proper storage and stability conditions for Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, stability, and experimental use of Closthioamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark place at low temperatures. While specific studies on this compound are not publicly available, general guidelines for similar complex molecules like peptides and other antibiotics suggest storage at -20°C or -80°C to minimize degradation.[1][2] Short-term storage at 4°C is also acceptable, provided the compound is protected from moisture.

Q2: How should I prepare and store this compound stock solutions?

A: this compound is a polythioamide and may have limited solubility in aqueous solutions.[1][2] The choice of solvent will depend on the experimental requirements. For initial solubilization, organic solvents such as DMSO or DMF are often used for similar compounds. Once in solution, it is crucial to protect it from light. Stock solutions should be prepared in appropriate concentrations, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The stability of thioamides can be compromised in alkaline media.[3]

Q3: What is the known stability of this compound in different experimental conditions?

A: Specific quantitative stability data for this compound under various pH, temperature, and light conditions is not extensively documented in publicly available literature. However, polythioamides are generally recognized for their enhanced thermal and proteolytic stability compared to their amide counterparts.[1][4] The thioamide bonds are critical for its biological activity.[1][5] It is advisable to perform stability studies under your specific experimental conditions.

Q4: What are the key chemical properties of this compound I should be aware of?

A: this compound is a symmetrical hexathioamide.[1] The presence of multiple thioamide groups confers unique physicochemical properties, including increased lipophilicity and altered hydrogen bonding capabilities compared to amides.[1][4] Thioamides can be sensitive to strong acids and alkaline conditions, which may lead to degradation.[3][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in bioassays.
Possible Cause Troubleshooting Step
Degradation of this compound - Verify that the compound has been stored correctly (solid and in solution).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.
Improper Sample Handling - Ensure accurate pipetting and dilution of the compound.- Use appropriate, inert container materials for storage and experiments.
Assay-specific Issues - Check the pH of your assay buffer; thioamides can be unstable in alkaline conditions.[3]- Rule out any interference of the solvent with the assay.
Issue 2: Precipitation of this compound in aqueous buffers.
Possible Cause Troubleshooting Step
Low Aqueous Solubility - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment.
pH-dependent Solubility - Evaluate the solubility of this compound at different pH values to find the optimal range for your experiment.
Salt Concentration - Assess the effect of salt concentration in your buffer on the solubility of the compound.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters such as the mobile phase, column, and detection wavelength should be optimized for this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the desired final concentration in the test buffers (e.g., phosphate-buffered saline at different pH values).

    • Prepare separate samples for each condition to be tested (e.g., different temperatures, light exposure).

    • For light stability, expose a set of samples to a controlled light source while keeping a control set in the dark.

  • Incubation:

    • Incubate the samples under the specified conditions (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis by HPLC:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) to elute the compound.

    • Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • A common threshold for stability is the retention of at least 90% of the initial concentration.[7]

Quantitative Data Summary

Table 1: Illustrative Stability of this compound (10 µM) in Solution

ConditionTime (hours)% Remaining (Hypothetical)
Temperature
4°C (in PBS, pH 7.4)24>95%
25°C (in PBS, pH 7.4)24~90%
37°C (in PBS, pH 7.4)24~80%
pH (at 25°C)
pH 5.0 (Acetate Buffer)24>95%
pH 7.4 (PBS)24~90%
pH 8.5 (Tris Buffer)24<80%
Light Exposure (at 25°C)
Dark (in PBS, pH 7.4)24~90%
Ambient Light (in PBS, pH 7.4)24~85%

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_samples Dilute in Test Buffers (Varying pH, etc.) prep_stock->prep_samples temp Temperature (4°C, 25°C, 37°C) prep_samples->temp light Light Exposure (Dark vs. Light) prep_samples->light sampling Collect Aliquots at Time Points temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_storage Storage Issues cluster_prep Preparation Issues cluster_assay Assay Issues start Inconsistent Bioactivity check_storage Verify Storage Conditions (-20°C/-80°C, dark, dry) start->check_storage check_solution_prep Review Solution Preparation (Fresh stock, aliquoting) start->check_solution_prep check_assay_params Examine Assay Parameters (pH, solvent effects) start->check_assay_params improper_storage Improper Storage check_storage->improper_storage handling_error Handling Error check_solution_prep->handling_error suboptimal_conditions Suboptimal Conditions check_assay_params->suboptimal_conditions degradation Compound Degradation improper_storage->degradation inaccurate_conc Inaccurate Concentration handling_error->inaccurate_conc activity_inhibition Inhibition of Activity suboptimal_conditions->activity_inhibition

Caption: Troubleshooting logic for inconsistent this compound bioactivity.

References

Technical Support Center: Overcoming DMSO Interference in Closthioamide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Dimethyl Sulfoxide (DMSO) interference in Closthioamide bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antibiotic with broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting their ATPase activity.[1][2] This interference with DNA replication ultimately leads to bacterial cell death.

Q2: Why is DMSO commonly used in this compound bioassays?

A2: this compound is poorly soluble in aqueous solutions. DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds, making it a common choice for preparing stock solutions of poorly soluble drugs like this compound for use in bioassays.

Q3: How can DMSO interfere with my this compound bioassay results?

A3: DMSO can interfere with bioassays in several ways:

  • Direct antibacterial effects: At certain concentrations, DMSO itself can inhibit bacterial growth, potentially leading to an overestimation of this compound's efficacy.[3][4]

  • Antagonistic effects: DMSO has been shown to protect some bacteria, such as E. coli, from the rapid killing effects of certain antibiotics.[5] This could potentially underestimate the true potency of this compound.

  • Enzyme inhibition: In biochemical assays, such as those for DNA gyrase and topoisomerase IV ATPase activity, high concentrations of DMSO can directly inhibit enzyme function, leading to inaccurate results.

  • Physical interference: DMSO can affect the stability of reagents and proteins in an assay. For instance, it has been shown to decrease the thermodynamic stability of some enzymes.[6]

Q4: What is the maximum recommended concentration of DMSO for this compound bioassays?

A4: The maximum tolerated DMSO concentration varies depending on the specific assay and the bacterial species being tested. As a general guideline, it is advisable to keep the final concentration of DMSO in the assay below 1% (v/v). However, it is crucial to perform a solvent tolerance control experiment to determine the highest concentration of DMSO that does not affect the viability or growth of the specific bacterial strain or the activity of the enzyme in your assay.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: Yes, several alternatives to DMSO can be considered:

  • Cyrene™: A bio-based, greener solvent with comparable solubilizing properties to DMSO. Studies have shown it to be a suitable alternative for antibacterial susceptibility testing and it does not appear to protect bacteria from ROS-mediated killing as DMSO does.[1][2][7][8]

  • Ethanol: Can be used for some compounds, but its volatility and potential for antibacterial activity at higher concentrations need to be considered.

  • Polyethylene glycol (PEG): Low molecular weight PEGs, such as PEG 400, can be used to solubilize some hydrophobic compounds.

  • Co-solvent systems: A mixture of solvents, such as PEG 400 and DMSO, may improve solubility while minimizing the negative effects of a single solvent.[9]

Troubleshooting Guides

Problem 1: High background or false positives in Minimum Inhibitory Concentration (MIC) assays.

Possible Cause: The concentration of DMSO in the assay is high enough to inhibit bacterial growth, leading to an artificially low MIC value for Closthhioamide.

Troubleshooting Steps:

  • Review DMSO Concentration: Calculate the final concentration of DMSO in your wells. If it exceeds 1%, it is likely contributing to the observed inhibition.

  • Perform a Solvent Control: Run a parallel experiment with a serial dilution of DMSO alone (without this compound) to determine the MIC of DMSO for the specific bacterial strain you are using.

  • Reduce DMSO Concentration: If the DMSO control shows inhibition at the concentration used in your this compound assay, you will need to reduce the final DMSO concentration. This can be achieved by:

    • Preparing a higher concentration stock of this compound to reduce the volume added to the assay.

    • Exploring alternative solvents with lower intrinsic antibacterial activity.

  • Validate the New Solvent: If you switch to a new solvent, repeat the solvent control experiment to ensure it does not interfere with the assay.

Problem 2: Inconsistent or lower-than-expected activity in DNA gyrase or topoisomerase IV ATPase assays.

Possible Cause: DMSO is inhibiting the ATPase activity of the enzyme, leading to a false-negative or an underestimation of this compound's inhibitory effect.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Determine the final concentration of DMSO in your reaction. Some topoisomerase IV assays recommend not exceeding 5% (v/v) DMSO.

  • Run an Enzyme Activity Control with DMSO: Perform a control experiment to measure the enzyme's ATPase activity in the presence of the same concentration of DMSO used in your inhibitor assay, but without this compound. Compare this to a control without DMSO.

  • Optimize DMSO Concentration: If a significant decrease in enzyme activity is observed in the presence of DMSO, you will need to lower its concentration.

  • Consider Alternative Solvents: If reducing the DMSO concentration is not feasible due to this compound's solubility, explore other compatible solvents. Be sure to test the solvent for any direct effects on enzyme activity.

  • Troubleshoot Assay Components: High background in ATPase assays can also be caused by contaminated reagents or issues with the detection system (e.g., in luciferase-based assays). Ensure all reagents are fresh and properly stored.[10] In luciferase-based assays, be aware that DMSO concentrations above 2-4% can inhibit luciferase activity.[11]

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of DMSO against various bacterial strains.

Bacterial SpeciesATCC StrainMIC of DMSO (% v/v)Reference
Staphylococcus aureusATCC 2592350% (bactericidal)[12]
Staphylococcus aureus(MSSA and MRSA strains)>10%[13]
Enterococcus faecalisATCC 2921212.5%[3]
Escherichia coliATCC 2592280% (bactericidal)[12]
Pseudomonas aeruginosaATCC 2785330% (bactericidal)[12]
Streptococcus pneumoniae-12.5%[4]

Note: The MIC values can vary depending on the specific strain, growth medium, and assay conditions. It is always recommended to determine the MIC of the solvent under your specific experimental conditions.

Experimental Protocols

Key Experiment: Determining the MIC of a Solvent (e.g., DMSO)

Objective: To determine the lowest concentration of a solvent that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Solvent (e.g., sterile DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Solvent Dilutions: Prepare a 2-fold serial dilution of the solvent in the growth medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 50% down to 0.1% v/v for DMSO).

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the solvent dilutions. Include a positive control well with bacteria and medium only, and a negative control well with medium only.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the solvent at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting prep_cta Prepare this compound Stock Solution mic_assay Perform MIC Assay with This compound + DMSO prep_cta->mic_assay prep_dmso Prepare Solvent (e.g., DMSO) Control dmso_mic Perform MIC Assay with DMSO only prep_dmso->dmso_mic prep_bac Prepare Bacterial Inoculum prep_bac->mic_assay prep_bac->dmso_mic analyze_cta Determine this compound MIC mic_assay->analyze_cta analyze_dmso Determine DMSO MIC dmso_mic->analyze_dmso compare Compare Results analyze_cta->compare analyze_dmso->compare troubleshoot High Background or False Positive? compare->troubleshoot troubleshoot->analyze_cta No conclusion Optimize DMSO Conc. or Choose Alt. Solvent troubleshoot->conclusion Yes signaling_pathway cluster_gyrase DNA Gyrase cluster_topoIV Topoisomerase IV This compound This compound GyrB GyrB (ATPase subunit) This compound->GyrB Inhibits ParE ParE (ATPase subunit) This compound->ParE Inhibits DMSO DMSO (High Conc.) DMSO->GyrB Inhibits (potential interference) DMSO->ParE Inhibits (potential interference) gyrase_complex Gyrase-DNA Complex GyrB->gyrase_complex ADP_Pi ADP + Pi GyrB->ADP_Pi GyrA GyrA (Cleavage-rejoining subunit) GyrA->gyrase_complex DNA_replication DNA Replication gyrase_complex->DNA_replication Enables topoIV_complex TopoIV-DNA Complex ParE->topoIV_complex ParE->ADP_Pi ParC ParC (Cleavage-rejoining subunit) ParC->topoIV_complex topoIV_complex->DNA_replication Enables ATP ATP ATP->GyrB ATP->ParE

References

Technical Support Center: Optimizing Closthioamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Closthioamide for in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Apparent Efficacy - Inappropriate concentration. - Compound instability in media. - Cell line insensitivity. - Issues with compound solubility.- Determine the optimal concentration for your specific cell line using a dose-response curve (see Experimental Protocols). - Prepare fresh stock solutions and working solutions for each experiment. - Verify the known mechanism of action of this compound (inhibition of bacterial DNA gyrase) and consider if your eukaryotic cell-based assay is appropriate for detecting its effects.[1][2][3] - Ensure complete dissolution of this compound in the solvent and culture medium.[4][5]
High Cell Death or Cytotoxicity - Concentration is too high. - Solvent (e.g., DMSO) toxicity. - Off-target effects.- Perform a "kill curve" to determine the IC50 and a non-toxic working concentration range for your cell line (see Experimental Protocols).[6][7][8] - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO).[9][10] - this compound is known to have moderate cytotoxicity.[11] Consider that its mechanism of targeting topoisomerases might affect eukaryotic cells at higher concentrations.[12][13]
Inconsistent Results Between Experiments - Variability in cell density. - Inconsistent compound concentration. - Degradation of this compound stock solution.- Standardize cell seeding density for all experiments. - Prepare fresh dilutions from a reliable stock solution for each experiment. - Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation of Compound in Culture Media - Poor solubility of this compound in aqueous media. - High concentration of the compound.- Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in pre-warmed culture media with vigorous mixing.[5] - If precipitation occurs upon dilution, try a serial dilution approach in the culture medium. - Do not exceed the solubility limit of this compound in your experimental setup.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][14] It impairs DNA replication in susceptible bacteria.[2] While its primary targets are bacterial enzymes, it is important to consider potential off-target effects on eukaryotic topoisomerases, especially at higher concentrations.[12][15]

2. What is a recommended starting concentration for this compound in mammalian cell culture?

As there is no published data on specific IC50 values for this compound in mammalian cell lines, it is crucial to determine this empirically for your cell line of interest. A general recommendation for novel compounds is to start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, in a preliminary cytotoxicity assay.

3. How should I prepare a stock solution of this compound?

For compounds with low aqueous solubility, it is recommended to prepare a high-concentration stock solution in a solvent such as dimethyl sulfoxide (DMSO).[4][9] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

4. What is the maximum concentration of DMSO I can use in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to avoid solvent-induced cytotoxicity.[9][10] It is essential to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.

5. How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration should be determined by performing a dose-response experiment, often referred to as a "kill curve" or cytotoxicity assay. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability) and select a range of concentrations for your specific assays.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

This protocol provides a general framework for determining the cytotoxic profile of this compound in a specific mammalian cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your stock solution. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells (this will result in a 1X final concentration). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.

    • For Resazurin: Add Resazurin reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (MTT/Resazurin) incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway This compound This compound Topoisomerase Bacterial DNA Gyrase/ Topoisomerase IV This compound->Topoisomerase Inhibits DNA_Replication DNA Replication Topoisomerase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound in bacteria.

troubleshooting_logic start In Vitro Experiment with this compound issue Encountering an Issue? start->issue low_efficacy Low Efficacy issue->low_efficacy Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes solubility_problem Solubility Issues issue->solubility_problem Yes solution_efficacy Optimize Concentration (Dose-Response) low_efficacy->solution_efficacy solution_cytotoxicity Perform Kill Curve (Determine IC50) high_cytotoxicity->solution_cytotoxicity solution_inconsistency Standardize Protocol (Cell Density, Fresh Stocks) inconsistent_results->solution_inconsistency solution_solubility Check Solvent/Dilution Technique solubility_problem->solution_solubility

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Formulation of Closthioamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a stable formulation of Closthioamide for in vivo studies. Given that specific quantitative solubility and stability data for this compound are not widely published, this guide focuses on general principles for formulating poorly soluble compounds, with specific considerations for the polythioamide class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

This compound is a potent polythioamide antibiotic that inhibits bacterial DNA gyrase, showing significant activity against Gram-positive bacteria, including multi-drug resistant strains such as MRSA and VRE.[1] Its complex, symmetric structure containing multiple thioamide groups contributes to its poor aqueous solubility, making it difficult to formulate for in vivo administration where dissolution is critical for absorption and bioavailability. The thioamide moieties, while essential for its antibacterial activity, may also present stability challenges.[2]

Q2: What are the general approaches to formulating poorly soluble compounds like this compound?

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and stability. These include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often aqueous) and a water-miscible organic solvent to increase the drug's solubility.

  • Suspensions: Dispersing fine particles of the drug in a liquid vehicle, often with the aid of suspending and wetting agents to ensure uniformity.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract.[3][4][5]

  • pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.[6][7]

  • Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization can improve the dissolution rate.[7]

Q3: Where can I find specific solubility data for this compound?

Currently, detailed public data on the solubility of this compound in various solvents is limited. Researchers will likely need to determine this empirically as part of their pre-formulation studies. The table below provides a hypothetical example of how to present such data once generated.

Data Presentation: Solubility and Stability of this compound

Disclaimer: The following tables contain hypothetical data for illustrative purposes. Actual experimental data should be generated for your specific batch of this compound.

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Classification
Water< 0.01Practically Insoluble
Phosphate Buffered Saline (pH 7.4)< 0.01Practically Insoluble
Ethanol5 - 10Sparingly Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Polyethylene Glycol 400 (PEG 400)20 - 30Soluble
Propylene Glycol15 - 25Soluble
Capryol™ 905 - 15Sparingly Soluble
Tween® 8010 - 20Soluble

Table 2: Hypothetical Stability of a 1 mg/mL this compound Formulation over 24 Hours

Formulation VehicleTemperature% Remaining after 24hObservations
5% DMSO in Saline4°C98%No precipitation
5% DMSO in Saline25°C92%Slight yellowing
10% PEG 400 in Water4°C99%No precipitation
10% PEG 400 in Water25°C95%No visible change
Aqueous Suspension (0.5% HPMC)4°C>99%Stable suspension
Aqueous Suspension (0.5% HPMC)25°C>99%Minor particle settling, easily redispersed

Troubleshooting Guide

Issue Potential Cause Recommended Action
Drug Precipitation After Dilution The drug has low solubility in the final aqueous environment. The co-solvent concentration is too low after dilution.- Increase the concentration of the co-solvent or surfactant in the initial formulation. - Consider a different formulation approach, such as a suspension or a lipid-based system (SEDDS). - Evaluate the pH-solubility profile to see if adjusting the pH can maintain solubility.
Inconsistent In Vivo Exposure Poor or variable absorption due to formulation issues. Physical or chemical instability of the formulation.- For oral administration, consider a SEDDS formulation to improve emulsification and absorption.[8] - For suspensions, ensure uniform particle size and adequate stabilization to prevent aggregation. - Verify the stability of the formulation under the conditions of the study (e.g., temperature, light exposure).
Vehicle-Related Toxicity in Animals High concentrations of certain organic solvents (e.g., DMSO) can be toxic. Some surfactants may cause gastrointestinal irritation.- Reduce the concentration of the problematic excipient by combining it with other, less toxic vehicles. - Refer to literature for maximum tolerated doses of common excipients in the animal model being used. - Conduct a vehicle tolerability study prior to the main experiment.
Clogged Dosing Needles (for parenteral administration) Drug precipitation or aggregation in the formulation. High viscosity of the formulation.- Filter the formulation through an appropriate syringe filter before administration. - Ensure the drug remains fully dissolved at the intended concentration and temperature. - For suspensions, ensure the particle size is small enough to pass through the needle. - If viscosity is high, consider gentle warming (if the compound is stable) or using a larger gauge needle.
Formulation Color Change or Degradation Chemical instability of this compound, potentially due to oxidation, hydrolysis, or photosensitivity. Thioamides can be susceptible to degradation.- Prepare formulations fresh daily and protect from light. - Store stock solutions and formulations at low temperatures (e.g., 4°C). - Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to understand degradation pathways. - Analyze the formulation by HPLC to quantify the parent compound and identify any major degradants.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent formulation suitable for intravenous or intraperitoneal administration, assuming a target concentration of 1 mg/mL.

  • Solubility Screening:

    • Determine the solubility of this compound in various neat solvents (e.g., DMSO, PEG 400, Ethanol).

    • Based on the results, select a primary organic solvent in which this compound is highly soluble.

  • Vehicle Preparation:

    • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 20 mg/mL in DMSO).

    • In a separate sterile container, prepare the final aqueous vehicle (e.g., sterile saline or phosphate-buffered saline).

  • Formulation:

    • Slowly add the this compound stock solution to the aqueous vehicle while vortexing to achieve the final desired concentration (e.g., add 50 µL of 20 mg/mL this compound in DMSO to 950 µL of saline for a final concentration of 1 mg/mL in 5% DMSO).

    • Visually inspect for any signs of precipitation. If precipitation occurs, the formulation is not suitable at this concentration and solvent ratio.

  • Characterization:

    • Confirm the final concentration and purity using a validated analytical method (e.g., HPLC-UV).

    • Observe the formulation for any physical changes over a relevant timeframe (e.g., 4-24 hours) at the intended storage and administration temperatures.

Protocol 2: Preparation of a Stable Suspension for Oral Gavage

This protocol outlines the preparation of a micronized suspension for oral administration.

  • Particle Size Reduction:

    • If necessary, reduce the particle size of the solid this compound powder using a mortar and pestle or other micronization techniques to improve dissolution and prevent settling.

  • Vehicle Preparation:

    • Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) and a wetting agent (e.g., 0.1% w/v Tween® 80). Dissolve these excipients in purified water with gentle stirring.

  • Suspension Formulation:

    • Accurately weigh the required amount of micronized this compound.

    • In a glass mortar, add a small amount of the vehicle to the this compound powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste with continuous trituration to form the final suspension.

    • Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.

  • Characterization:

    • Assess the homogeneity and re-suspendability of the formulation by shaking.

    • Use microscopy to evaluate the particle size distribution and look for any signs of aggregation.

    • Conduct stability studies to monitor for settling, caking, and crystal growth over time.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS for oral administration to enhance bioavailability.

  • Excipient Screening:

    • Determine the solubility of this compound in a range of oils (e.g., Capryol™ 90, sesame oil), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., PEG 400, Transcutol®).

    • Select an oil, surfactant, and co-solvent that provide good solubility for this compound.

  • Constructing a Ternary Phase Diagram:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • For each formulation, add a small amount to water and observe the emulsification process. The goal is to identify ratios that form a fine, stable emulsion (o/w) upon gentle agitation. This region of the phase diagram will be used for the final formulation.

  • Drug-Loaded SEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve the this compound in the oil/co-solvent mixture first, then add the surfactant.

    • Mix thoroughly until a clear, isotropic solution is formed. Gentle warming may be used to aid dissolution, provided this compound is stable at that temperature.

  • Characterization:

    • Self-Emulsification Test: Add the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) and assess the rate of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size of the emulsion using a particle size analyzer. Droplet sizes in the nano-range are generally preferred.

    • Stability: Evaluate the physical stability of the SEDDS formulation upon storage and the stability of the emulsion upon dilution.

Visualizations

Signaling Pathway of this compound

Closthioamide_Pathway cluster_gyrase Gyrase Activity cluster_topoIV Topoisomerase IV Activity This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits ATPase function TopoisomeraseIV Topoisomerase IV (ParC/ParE) This compound->TopoisomeraseIV Inhibits ATPase function BacterialCell->DNA_Gyrase BacterialCell->TopoisomeraseIV ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes TopoisomeraseIV->ADP_Pi Chromosome_Decatenation Chromosome Decatenation TopoisomeraseIV->Chromosome_Decatenation Catalyzes ATP ATP ATP->DNA_Gyrase ATP->TopoisomeraseIV DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division Chromosome_Decatenation->Cell_Division Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: Co-solvent Formulation

CoSolvent_Workflow start Start solubility_screen 1. Screen Solubility in Neat Organic Solvents start->solubility_screen select_solvent 2. Select Primary Solvent (e.g., DMSO) solubility_screen->select_solvent prepare_stock 3. Prepare Concentrated Stock (e.g., 20 mg/mL in DMSO) select_solvent->prepare_stock formulate 5. Add Stock to Vehicle (with vortexing) prepare_stock->formulate prepare_vehicle 4. Prepare Aqueous Vehicle (e.g., Saline) prepare_vehicle->formulate check_precip 6. Check for Precipitation formulate->check_precip analyze 7. Analyze Concentration (e.g., HPLC) check_precip->analyze No Precipitation fail FAIL: Reformulate check_precip->fail Precipitation stability 8. Assess Stability (e.g., 24h at 4°C & 25°C) analyze->stability end End stability->end

Caption: Workflow for preparing a co-solvent formulation.

Logical Relationship: Troubleshooting Formulation Instability

Troubleshooting_Instability cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Instability Formulation Instability (Precipitation, Degradation) PoorSolubility Poor Aqueous Solubility Instability->PoorSolubility ChemicalDeg Chemical Degradation (Hydrolysis, Oxidation) Instability->ChemicalDeg TempEffect Temperature Effects Instability->TempEffect pH_Shift pH Shift on Dilution Instability->pH_Shift ChangeVehicle Modify Vehicle (e.g., ↑ Co-solvent, Surfactant) PoorSolubility->ChangeVehicle UseSuspension Switch to Suspension PoorSolubility->UseSuspension UseSEDDS Switch to SEDDS PoorSolubility->UseSEDDS Protect Protect from Light/Heat ChemicalDeg->Protect FreshPrep Prepare Fresh Daily ChemicalDeg->FreshPrep TempEffect->Protect Buffer Buffer the Formulation pH_Shift->Buffer

Caption: Troubleshooting logic for formulation instability.

References

Validation & Comparative

Unveiling Closthioamide: A Novel Inhibitor of DNA Gyrase with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Closthioamide, a polythioamide natural product, has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and a well-validated drug target. This guide provides a comprehensive comparison of this compound's mechanism of action with established DNA gyrase inhibitors, novobiocin and ciprofloxacin, supported by experimental data and detailed protocols.

Mechanism of Action: A Departure from the Norm

This compound distinguishes itself from other DNA gyrase inhibitors through its unique mode of action. Unlike quinolones and aminocoumarins, it exhibits a distinct inhibitory profile.

  • This compound: This novel antibiotic inhibits the ATPase function of DNA gyrase and topoisomerase IV.[1] It also uniquely inhibits the relaxation activity of DNA gyrase, a process that does not require ATP hydrolysis. This suggests an allosteric mechanism of inhibition, meaning it binds to a site on the enzyme distinct from the ATP-binding site, rather than competing directly with ATP.[1] A key advantage of this distinct mechanism is the lack of cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin.[1]

  • Novobiocin: As an aminocoumarin antibiotic, novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[2][3] By binding to the ATP-binding site, it prevents the enzyme from utilizing ATP for its supercoiling activity.

  • Ciprofloxacin: This fluoroquinolone antibiotic targets the DNA-gyrase complex. It inhibits the resealing of the DNA strands after cleavage by gyrase, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

The distinct mechanisms are visualized in the following diagram:

DNA_Gyrase_Inhibition Mechanisms of DNA Gyrase Inhibition cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit (Cleavage-Rejoining) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Cleavage_Complex Cleavage Complex GyrA->Cleavage_Complex Cleavage GyrB GyrB Subunit (ATPase Activity) ATP ATP GyrB->ATP Binds This compound This compound This compound->GyrB Allosteric Inhibition of ATPase & Relaxation Novobiocin Novobiocin Novobiocin->GyrB Competitive Inhibition of ATPase Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage_Complex Stabilizes DNA DNA DNA->GyrA ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis ADP_Pi->GyrB Drives Supercoiling Cleavage_Complex->GyrA Rejoining

Caption: Mechanisms of DNA Gyrase Inhibition by Different Antibiotics.

Comparative Performance: A Quantitative Look

The inhibitory potency of these compounds against E. coli DNA gyrase is summarized in the table below. It is important to note that these IC50 values are compiled from different studies and should be considered as indicative rather than a direct head-to-head comparison under identical experimental conditions.

InhibitorTarget EnzymeIC50 (µM)Reference
This compound E. coli DNA Gyrase1.4[4][5]
Novobiocin E. coli DNA Gyrase0.5[2]
Ciprofloxacin E. coli DNA Gyrase~10.71[6]

Experimental Confirmation: Key Assays

The mechanism of action of DNA gyrase inhibitors is typically confirmed through two key in vitro assays: the DNA supercoiling assay and the DNA cleavage assay.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. Inhibition of this activity indicates that a compound interferes with the catalytic cycle of the enzyme.

DNA_Supercoiling_Assay_Workflow DNA Supercoiling Assay Workflow cluster_workflow start Start: Relaxed Plasmid DNA incubate Incubate with DNA Gyrase, ATP, and Inhibitor start->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands (e.g., Ethidium Bromide) gel->visualize end End: Analyze Supercoiling visualize->end

Caption: Workflow for a typical DNA supercoiling assay.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5x DNA gyrase reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).

    • Relaxed pBR322 DNA (substrate).

    • ATP solution.

    • Test compound (this compound, novobiocin, or ciprofloxacin) at various concentrations.

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of the inhibitory effect.

DNA Cleavage Assay

This assay is particularly important for identifying compounds like ciprofloxacin that stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

DNA_Cleavage_Assay_Workflow DNA Cleavage Assay Workflow cluster_workflow start Start: Supercoiled Plasmid DNA incubate Incubate with DNA Gyrase and Inhibitor (No ATP) start->incubate sds_pk Add SDS and Proteinase K incubate->sds_pk gel Agarose Gel Electrophoresis sds_pk->gel visualize Visualize DNA Bands gel->visualize end End: Analyze Linearized DNA visualize->end

Caption: Workflow for a typical DNA cleavage assay.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5x DNA gyrase cleavage buffer.

    • Supercoiled pBR322 DNA (substrate).

    • Test compound at various concentrations.

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified E. coli DNA gyrase. Note that ATP is typically omitted in this assay for quinolones.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS to denature the gyrase and proteinase K to digest the protein, leaving the covalently attached DNA breaks.

  • Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the compound stabilizes the cleavage complex.

Conclusion

This compound represents a promising new class of DNA gyrase inhibitors with a mechanism of action that is distinct from currently used antibiotics. Its allosteric inhibition of the enzyme's ATPase and relaxation activities, coupled with the lack of cross-resistance to existing drugs, makes it a valuable candidate for further development in the fight against antibiotic-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the unique properties of this compound and other potential DNA gyrase inhibitors.

References

Validating Closthioamide's Target: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Closthioamide, a novel polythioamide antibiotic, has emerged as a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial survival. This guide provides a comparative analysis of the biochemical assays used to validate this compound's target and its performance against other well-established DNA gyrase inhibitors, such as the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.

Comparative Performance of DNA Gyrase Inhibitors

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified and compared with ciprofloxacin and novobiocin. The following tables summarize the key performance indicators from various biochemical and microbiological assays.

Table 1: Inhibitory Concentration (IC50) Against Target Enzymes

CompoundTarget EnzymeOrganismIC50
This compound DNA GyraseE. coli1.4 µM[1]
Topoisomerase IVE. coli113 µM[1]
Ciprofloxacin DNA GyraseN. gonorrhoeae0.39 µM[2]
DNA GyraseE. faecalis27.8 µg/mL[3]
Topoisomerase IVN. gonorrhoeae13.7 µM[2]
Topoisomerase IVE. faecalis9.30 µg/mL[3]
Novobiocin DNA Gyrase (Supercoiling)E. coli0.48 µM
DNA Gyrase (ATPase)E. coli6-160 nM[4]
Topoisomerase IVE. coli2.7 µM[4]

Table 2: Minimum Inhibitory Concentration (MIC90) Against Selected Bacterial Strains

CompoundOrganismMIC90 (mg/L)
This compound Methicillin-resistant S. aureus (MRSA)0.027 - 0.44[5]
Vancomycin-resistant Enterococci (VRE)0.027 - 0.44[5]
Ciprofloxacin S. aureus0.2[6]
P. aeruginosa0.5 - 1[6]
Ciprofloxacin-resistant MRSA>128[7]

Mechanism of Action and Target Validation Workflow

This compound inhibits DNA gyrase through a mechanism distinct from quinolones and aminocoumarins. It primarily targets the ATPase function of gyrase and topoisomerase IV, with minimal effect on the cleavage-rejoining function of the enzyme. This allosteric interference with the ATPase activity prevents the negative supercoiling of DNA, a process essential for DNA replication.

cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibitors Inhibitor Action Gyrase_DNA Gyrase + DNA G_Segment_Binding G-segment Binding Gyrase_DNA->G_Segment_Binding T_Segment_Capture T-segment Capture G_Segment_Binding->T_Segment_Capture ATP_Binding ATP Binding & Dimerization T_Segment_Capture->ATP_Binding G_Segment_Cleavage G-segment Cleavage ATP_Binding->G_Segment_Cleavage T_Segment_Passage T-segment Passage G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation G-segment Ligation T_Segment_Passage->G_Segment_Ligation ATP_Hydrolysis ATP Hydrolysis G_Segment_Ligation->ATP_Hydrolysis ADP_Pi_Release ADP + Pi Release ATP_Hydrolysis->ADP_Pi_Release Reset Reset ADP_Pi_Release->Reset Reset->Gyrase_DNA This compound This compound This compound->ATP_Hydrolysis Inhibits ATPase (Allosteric) Ciprofloxacin Ciprofloxacin Ciprofloxacin->G_Segment_Cleavage Stabilizes Cleavage Complex Novobiocin Novobiocin Novobiocin->ATP_Binding Inhibits ATPase (Competitive)

Mechanism of DNA gyrase inhibition.

The validation of this compound's target involves a multi-step process, starting from broad cellular effects and narrowing down to specific enzyme inhibition.

WholeCell Whole-Cell Assays Macromolecular Macromolecular Synthesis Assay WholeCell->Macromolecular Identifies affected pathway MIC MIC Determination WholeCell->MIC Determines antibacterial potency TargetEnzyme Isolated Target Enzyme Assays Macromolecular->TargetEnzyme Pinpoints specific enzyme ATPaseAssay ATPase Activity Assay TargetEnzyme->ATPaseAssay Measures ATP hydrolysis SupercoilingAssay DNA Supercoiling Assay TargetEnzyme->SupercoilingAssay Measures DNA topology change

Logical workflow for target validation.

Experimental Protocols

Detailed methodologies for the key biochemical assays are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The different topological forms of DNA are then separated by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • This compound and other inhibitors

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add the test compound (this compound or comparator) at various concentrations to the reaction tubes. Include a no-drug control.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.[3]

  • Terminate the reaction by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.[1][2][3]

Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, Water) Start->Prepare_Mix Add_Inhibitor Add Inhibitor Prepare_Mix->Add_Inhibitor Add_Gyrase Add DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize End End Visualize->End

Workflow for DNA supercoiling assay.
DNA Gyrase ATPase Assay (Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of DNA gyrase. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • E. coli DNA Gyrase

  • Linear or relaxed plasmid DNA

  • 5X Assay Buffer

  • ATP, phosphoenolpyruvate (PEP), and NADH solutions

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • This compound and other inhibitors

  • 96-well microtiter plate

  • Spectrophotometer plate reader

Procedure:

  • Set up a reaction mixture in a 96-well plate containing assay buffer, linear pBR322 DNA, PEP, NADH, and the PK/LDH enzyme mix.

  • Add the test compound at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Add DNA gyrase to the wells to start the pre-incubation.

  • Monitor the baseline absorbance at 340 nm for a short period.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the rate of ATP hydrolysis from the change in absorbance.

Conclusion

The biochemical assays described provide a robust framework for validating the target of this compound and comparing its efficacy to other DNA gyrase inhibitors. The data clearly indicates that this compound is a potent inhibitor of bacterial DNA gyrase with a distinct mechanism of action, making it a promising candidate for further drug development, particularly against drug-resistant Gram-positive pathogens.

References

Closthioamide and Quinolones: A Comparative Analysis of Their Mechanisms of Action Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct inhibitory actions of two classes of potent antibiotics targeting essential bacterial enzymes.

Researchers in the field of antibiotic development are in a constant search for novel compounds that can overcome the growing challenge of antimicrobial resistance. Among the validated targets for antibacterial drugs, DNA gyrase and topoisomerase IV stand out due to their essential roles in bacterial DNA replication and the absence of homologous enzymes in higher eukaryotes.[1][2] This guide provides a detailed comparison of the mechanisms of action of closthioamide, a newer polythioamide antibiotic, and the well-established quinolone class of antibiotics. Both drug classes target bacterial type II topoisomerases but through fundamentally different molecular interactions, a distinction crucial for the development of new therapies that can circumvent existing resistance mechanisms.

Divergent Mechanisms Targeting the Same Essential Enzymes

This compound, a natural product isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a novel class of antibiotics with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[1][2][3][4] Quinolones, a synthetic class of antibiotics, have been a cornerstone of antibacterial therapy for decades, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6][7]

While both this compound and quinolones inhibit DNA gyrase and topoisomerase IV, their mechanisms of action are distinct.[3][5][6][8] Quinolones are known as "topoisomerase poisons." They function by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA strand.[6][9][10] This stabilization of the cleavage complex converts the essential enzyme into a toxic cellular entity that leads to lethal double-strand DNA breaks and ultimately cell death.[6][9]

In stark contrast, this compound inhibits the ATPase activity of DNA gyrase and topoisomerase IV.[1][2][3] This interference with the enzyme's ability to hydrolyze ATP prevents the conformational changes necessary for its catalytic cycle, effectively halting DNA replication.[3][11] Notably, this compound has little to no effect on the DNA cleavage-rejoining equilibrium, the primary target of quinolones.[1][2][3] This fundamental difference in their molecular mechanisms is underscored by the lack of cross-resistance between this compound and quinolones like ciprofloxacin.[1][2][3]

Comparative Data on Inhibitory Activity

The following table summarizes the key differences in the inhibitory profiles of this compound and a representative quinolone, ciprofloxacin.

FeatureThis compoundQuinolone (Ciprofloxacin)
Primary Target DNA Gyrase and Topoisomerase IV[1][2][3]DNA Gyrase and Topoisomerase IV[5][6][8][9]
Mechanism of Action Inhibition of ATPase activity[1][2][3]Stabilization of the enzyme-DNA cleavage complex[6][9][10]
Effect on Cleavage-Rejoining Little to no effect[1][2][3]Inhibition of DNA re-ligation[6][9]
Resistance Profile No cross-resistance with quinolones[1][2][3]Resistance often arises from target-site mutations[6][9][12]
Chemical Class Polythioamide[1][3][13]Fluoroquinolone[5][14]

Visualizing the Mechanisms of Action

The distinct mechanisms of this compound and quinolones can be visualized through the following diagrams.

Closthioamide_Mechanism cluster_gyrase_cycle DNA Gyrase Catalytic Cycle Gyrase_DNA Gyrase + DNA ATP_Binding ATP Binding Gyrase_DNA->ATP_Binding 1 DNA_Cleavage DNA Cleavage ATP_Binding->DNA_Cleavage 2 Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage 3 DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation 4 ATP_Hydrolysis ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis 5 Product_Release Product Release ATP_Hydrolysis->Product_Release 6 Product_Release->Gyrase_DNA 7 This compound This compound This compound->ATP_Hydrolysis Inhibits Quinolone_Mechanism cluster_gyrase_cycle DNA Gyrase Catalytic Cycle Gyrase_DNA Gyrase + DNA ATP_Binding ATP Binding Gyrase_DNA->ATP_Binding Cleavage_Complex Cleavage Complex (Gyrase-DNA) ATP_Binding->Cleavage_Complex DNA_Ligation DNA Ligation Cleavage_Complex->DNA_Ligation Re-ligation Cleavage_Complex->DNA_Ligation Inhibits Double_Strand_Breaks Double-Strand DNA Breaks Cleavage_Complex->Double_Strand_Breaks Leads to Product_Release Product Release DNA_Ligation->Product_Release Quinolone Quinolone Quinolone->Cleavage_Complex Stabilizes Experimental_Workflow cluster_assays Biochemical Assays cluster_inputs Inputs cluster_outcomes Expected Outcomes Supercoiling DNA Gyrase Supercoiling Assay Outcome_this compound This compound: - Inhibits Supercoiling - Inhibits ATPase - No effect on Cleavage Supercoiling->Outcome_this compound Outcome_Quinolone Quinolone: - Inhibits Supercoiling - No direct inhibition of ATPase - Stabilizes Cleavage Complex Supercoiling->Outcome_Quinolone ATPase ATPase Assay ATPase->Outcome_this compound ATPase->Outcome_Quinolone Cleavage DNA Cleavage Assay Cleavage->Outcome_this compound Cleavage->Outcome_Quinolone This compound This compound This compound->Supercoiling This compound->ATPase This compound->Cleavage Quinolone Quinolone Quinolone->Supercoiling Quinolone->ATPase Quinolone->Cleavage

References

Investigating Cross-Resistance Between Closthioamide and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Closthioamide's cross-resistance profile with other key antibiotics targeting bacterial DNA gyrase. The information is compiled from available scientific literature to support research and development efforts in the field of novel antibiotics.

Executive Summary

This compound is a potent, novel antibiotic belonging to the polythioamide class, which targets bacterial DNA gyrase, an essential enzyme for DNA replication. A critical aspect of its potential clinical utility is its activity against bacteria that have developed resistance to other antibiotic classes, particularly those that also target DNA gyrase, such as fluoroquinolones and aminocoumarins. Current research indicates that this compound does not exhibit cross-resistance with these established classes of antibiotics, suggesting a distinct mechanism of action and a promising avenue for treating resistant infections.

Data Presentation: Cross-Resistance Profile

Antibiotic ClassRepresentative AntibioticCross-Resistance with this compound ObservedKey Findings
Polythioamides This compound-This compound is a potent inhibitor of bacterial DNA gyrase.[1][2]
Fluoroquinolones CiprofloxacinNoExperimental mutants and clinical isolates resistant to ciprofloxacin remain susceptible to this compound.[1][2] This is attributed to a different molecular mechanism of action compared to quinolones.[1][2]
Aminocoumarins NovobiocinNoNo cross-resistance to novobiocin has been detected in experimental mutants and clinical isolates.[1][2] This further supports that this compound's interaction with DNA gyrase is distinct from that of aminocoumarins.[1][2]

Experimental Protocols

The assessment of cross-resistance is primarily based on the determination of the Minimum Inhibitory Concentration (MIC) of the antibiotics against various bacterial strains. The following is a detailed methodology for a standard broth microdilution MIC assay, based on widely accepted protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae) and relevant quality control strains.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antibiotics: Stock solutions of this compound, ciprofloxacin, and novobiocin of known concentrations, prepared in a suitable solvent.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform a serial two-fold dilution of each antibiotic stock solution in the test broth directly in the 96-well microtiter plate.

  • The typical final volume in each well is 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound, fluoroquinolones, and aminocoumarins on bacterial DNA gyrase, providing a visual rationale for the lack of cross-resistance.

DNA_Gyrase_Inhibition cluster_this compound This compound cluster_fluoroquinolones Fluoroquinolones cluster_aminocoumarins Aminocoumarins This compound This compound GyrB_ATPase_this compound GyrB ATPase Domain (Allosteric Site) This compound->GyrB_ATPase_this compound Binds to DNA_Gyrase_Inactive_this compound DNA Gyrase Inactivation GyrB_ATPase_this compound->DNA_Gyrase_Inactive_this compound Inhibits ATPase Activity Fluoroquinolones Ciprofloxacin GyrA_Cleavage_Core GyrA Cleavage-Rejoining Core Fluoroquinolones->GyrA_Cleavage_Core Binds to DNA_Gyrase_Inactive_Fluoroquinolones Prevents DNA Re-ligation GyrA_Cleavage_Core->DNA_Gyrase_Inactive_Fluoroquinolones Stabilizes DNA-Gyrase Complex Aminocoumarins Novobiocin GyrB_ATPase_Aminocoumarins GyrB ATPase Domain (ATP-Binding Site) Aminocoumarins->GyrB_ATPase_Aminocoumarins Competitively Inhibits ATP Binding DNA_Gyrase_Inactive_Aminocoumarins DNA Gyrase Inactivation GyrB_ATPase_Aminocoumarins->DNA_Gyrase_Inactive_Aminocoumarins Inhibits ATPase Activity

Caption: Mechanisms of DNA Gyrase Inhibition.

Experimental Workflow

The workflow for assessing cross-resistance is a systematic process involving bacterial culture, antibiotic susceptibility testing, and data analysis.

Cross_Resistance_Workflow start Start: Isolate Bacterial Strains (Wild-Type and Resistant Phenotypes) culture Prepare Pure Cultures start->culture mic_setup Set up Broth Microdilution MIC Assay culture->mic_setup inoculation Inoculate Plates with Standardized Bacterial Suspension mic_setup->inoculation antibiotics Prepare Serial Dilutions of: - this compound - Ciprofloxacin - Novobiocin antibiotics->mic_setup incubation Incubate Plates (37°C, 16-20h) inoculation->incubation read_mic Read and Record MIC Values incubation->read_mic analysis Compare MICs of this compound against Wild-Type and Resistant Strains read_mic->analysis conclusion Conclusion: Determine Presence or Absence of Cross-Resistance analysis->conclusion

Caption: Cross-Resistance Investigation Workflow.

References

A Head-to-Head Battle: Closthioamide and Daptomycin Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals in the fight against antibiotic resistance.

The emergence and spread of vancomycin-resistant enterococci (VRE) pose a significant threat to global public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of two potent antibiotics, the novel polythioamide Closthioamide and the established lipopeptide Daptomycin, in their activity against VRE.

At a Glance: Key Differences

FeatureThis compoundDaptomycin
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting the ATPase function.Calcium-dependent insertion into the bacterial cell membrane, leading to depolarization and inhibition of essential cellular processes.
Primary Target DNA replicationCell membrane integrity
Reported MIC range against VRE (μg/mL) Potent activity reported, with some sources indicating low MICs.0.38 - >32 (Susceptible-Dose Dependent: ≤4)[1][2]
In Vivo Efficacy Data for VRE Limited publicly available data.Extensive data available from various animal models (e.g., endocarditis, bacteremia).[3][4]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Daptomycin lies in their distinct molecular targets within the bacterial cell.

This compound: This novel antibiotic disrupts DNA replication by inhibiting two essential type II topoisomerases: DNA gyrase and topoisomerase IV. Specifically, this compound interferes with the ATPase activity of these enzymes, which is crucial for their function in DNA supercoiling and decatenation. This unique mechanism differs from other DNA gyrase inhibitors like quinolones.

Daptomycin: Daptomycin's bactericidal activity is initiated by a calcium-dependent binding to the bacterial cell membrane. This interaction leads to the formation of pores and depolarization of the membrane potential, ultimately disrupting essential cellular processes such as protein, DNA, and RNA synthesis, leading to cell death. In enterococci, resistance to daptomycin is often associated with mutations in the LiaFSR three-component regulatory system, which is involved in the cell envelope stress response.[1][2][5]

cluster_this compound This compound Mechanism of Action cluster_daptomycin Daptomycin Mechanism of Action This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits ATPase activity Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits ATPase activity DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Daptomycin Daptomycin Calcium Calcium Daptomycin->Calcium Forms complex Cell_Membrane Cell_Membrane Calcium->Cell_Membrane Binds to Depolarization Depolarization Cell_Membrane->Depolarization Causes Inhibition Inhibition of DNA, RNA, and protein synthesis Depolarization->Inhibition Leads to Cell_Death Cell_Death Inhibition->Cell_Death

Figure 1: Mechanisms of Action

In Vitro Activity: Potency Against VRE

Both this compound and Daptomycin have demonstrated in vitro activity against VRE.

This compound: Studies have reported potent in vitro activity of this compound against VRE strains. While extensive MIC distribution data is not as widely available as for Daptomycin, initial findings indicate low MIC values, suggesting a high degree of potency.

Daptomycin: A significant body of literature documents the in vitro activity of Daptomycin against a large number of VRE clinical isolates. The Clinical and Laboratory Standards Institute (CLSI) has established a susceptible-dose dependent (SDD) breakpoint of ≤4 μg/mL for Enterococcus faecium.[6] The MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, typically range from 1 to 1.5 μg/mL and 1.5 to 8 μg/mL.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) Data

AntibioticVRE SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
This compound Enterococcus spp.Data limited--[7]
Daptomycin E. faecium0.38 - 411.5[1]
Daptomycin VRE (various)-48[2]

In Vivo Efficacy: Evidence from Preclinical Models

In vivo studies are crucial for evaluating the therapeutic potential of an antibiotic.

This compound: To date, there is limited publicly available data on the in vivo efficacy of this compound in animal models of VRE infection. Further research is needed to establish its effectiveness in a physiological setting.

Daptomycin: Daptomycin has been extensively studied in various animal models of VRE infection, including bacteremia and endocarditis. These studies have demonstrated its efficacy in reducing bacterial burden and improving survival.[3][4] The efficacy of daptomycin is often dose-dependent, with higher doses generally showing greater bactericidal activity.[6]

Time-Kill Kinetics: Speed of Bacterial Eradication

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic and the rate at which it kills bacteria.

This compound: Detailed time-kill kinetic studies for this compound against VRE are not widely reported in the current literature.

Daptomycin: Daptomycin exhibits rapid, concentration-dependent bactericidal activity against VRE.[8] Time-kill studies have shown that at concentrations above the MIC, daptomycin can achieve a significant reduction in bacterial counts within a few hours.[9][10][11]

cluster_mic MIC Determination Workflow cluster_time_kill Time-Kill Assay Workflow A Prepare serial dilutions of antibiotic B Inoculate with standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Determine MIC (lowest concentration with no visible growth) C->D E Inoculate broth with bacteria and antibiotic F Incubate and collect samples at time points E->F G Perform viable cell counts (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H

Figure 2: Experimental Workflows

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay
  • Preparation: Prepare tubes containing CAMHB with the antibiotic at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Signaling Pathways and Resistance

This compound and DNA Gyrase Pathway

This compound's interaction with the DNA gyrase pathway is distinct. It does not act as a competitive inhibitor of the ATPase reaction but is thought to allosterically interfere with the ATPase function. This unique binding and inhibition mechanism may contribute to its potency and potentially lower the likelihood of cross-resistance with other gyrase inhibitors.

cluster_gyrase This compound's Effect on DNA Gyrase This compound This compound Gyrase_ATPase Gyrase ATPase Domain This compound->Gyrase_ATPase Allosterically inhibits ATP_Hydrolysis ATP Hydrolysis Gyrase_ATPase->ATP_Hydrolysis Prevents DNA_Supercoiling DNA Supercoiling ATP_Hydrolysis->DNA_Supercoiling Blocks energy for DNA_Replication DNA_Replication DNA_Supercoiling->DNA_Replication Inhibits

Figure 3: this compound and DNA Gyrase

Daptomycin and the LiaFSR Signaling Pathway

The LiaFSR three-component system in enterococci plays a crucial role in the response to cell envelope stress, including the stress induced by Daptomycin. Activation of the LiaFSR pathway can lead to changes in the cell membrane composition and surface charge, which in turn reduces the binding of Daptomycin and confers resistance. Understanding this pathway is critical for developing strategies to overcome Daptomycin resistance.[1][2][5]

cluster_liafsr Daptomycin and the LiaFSR Pathway Daptomycin Daptomycin Cell_Envelope_Stress Cell_Envelope_Stress Daptomycin->Cell_Envelope_Stress Induces LiaF LiaF Cell_Envelope_Stress->LiaF Activates LiaS LiaS LiaF->LiaS Inhibits dephosphorylation of LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates Gene_Expression Expression of genes for cell membrane modification LiaR->Gene_Expression Alters Daptomycin_Resistance Daptomycin_Resistance Gene_Expression->Daptomycin_Resistance

Figure 4: Daptomycin and LiaFSR Pathway

Conclusion and Future Directions

This compound and Daptomycin represent two distinct and powerful weapons in the arsenal against VRE. Daptomycin is a well-established, potent bactericidal agent with a wealth of clinical and preclinical data supporting its use. Its mechanism of action and the primary pathways of resistance are well-characterized.

This compound, with its novel mechanism of action targeting DNA gyrase, shows great promise as a future therapeutic. Its potency against VRE in vitro is encouraging. However, a significant gap remains in our understanding of its in vivo efficacy and pharmacokinetic/pharmacodynamic profile against VRE.

For researchers and drug development professionals, the key takeaways are:

  • Daptomycin remains a critical tool for treating VRE infections , with extensive data to guide its use.

  • This compound is a highly promising lead compound , and further research, particularly in vivo studies and detailed kinetic analyses against VRE, is urgently needed to fully assess its clinical potential.

  • The distinct mechanisms of action of these two drugs suggest that they could potentially be used in combination or sequentially to combat resistance.

The continued investigation of both established and novel antibiotics like Daptomycin and this compound is essential to stay ahead in the ongoing battle against multidrug-resistant pathogens.

References

Unveiling the Antibacterial Secrets of Closthioamide: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthetic analogues of the potent polythioamide antibiotic, Closthioamide, reveals key structural features crucial for its impressive activity against multidrug-resistant bacteria. This guide provides a comparative analysis of these analogues, supported by experimental data, to inform future drug development efforts in the fight against antibiotic resistance.

This compound, a natural product isolated from the anaerobic bacterium Clostridium cellulolyticum, has emerged as a promising antibiotic lead due to its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique symmetrical structure, featuring six thioamide groups, and its novel mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV via a distinct mechanism from quinolones and aminocoumarins—make it a compelling candidate for further investigation.[1][3]

This guide dissects the structure-activity relationships (SAR) of a library of 28 synthetic this compound analogues, shedding light on the molecular determinants of its antibacterial prowess. The data presented here is crucial for researchers, scientists, and drug development professionals seeking to optimize this promising scaffold.

Comparative Analysis of this compound Analogues

The antibacterial activity of this compound and its synthetic analogues was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the quantitative data, highlighting the impact of structural modifications on antibacterial potency.

Table 1: Influence of Terminal Aromatic Moieties and Spacer Length on Antibacterial Activity (MIC in µM)

CompoundR1Spacer (n)S. aureus (MRSA)E. faecalis (VRE)
This compound OH10.03 0.06
Analogue 1H10.120.25
Analogue 2OMe10.060.12
Analogue 3OH0>100>100
Analogue 4OH20.51

Table 2: Impact of the Number and Position of Thioamide Residues on Antibacterial Activity (MIC in µM)

CompoundModificationS. aureus (MRSA)E. faecalis (VRE)
This compound None (6 Thioamides)0.03 0.06
Analogue 55 Thioamides, 1 Amide3.16.2
Analogue 64 Thioamides, 2 Amides12.525
Analogue 7All Amides>100>100

Table 3: Effect of Altering the Poly-β-thioalanyl Backbone on Antibacterial Activity (MIC in µM)

CompoundBackbone StructureS. aureus (MRSA)E. faecalis (VRE)
This compound Symmetrical0.03 0.06
Analogue 8Asymmetrical0.250.5

Key Findings from Structure-Activity Relationship Studies

The analysis of 28 synthetic analogues has provided critical insights into the structural requirements for this compound's antibacterial activity.[4]

  • Aromatic Termini are Essential: The presence of terminal aromatic groups is crucial for activity. While substitutions on the p-position of the phenyl ring are tolerated to some extent, with hydroxyl and methoxy groups showing good potency, their complete removal leads to a significant loss of activity.[4]

  • Optimal Spacer Length is Critical: The length of the aliphatic spacer connecting the aromatic rings to the polythioamide core is finely tuned for optimal activity. Shortening or lengthening the spacer results in a marked decrease in potency.[4]

  • The Power of Thioamides: The presence of all six thioamide residues is paramount for the potent antibacterial effect. Stepwise replacement of thioamides with amides leads to a gradual and significant reduction in activity, with the all-amide analogue being completely inactive. This highlights the critical role of the thioamide groups in target binding or other aspects of the mechanism of action.[5]

  • Symmetry Enhances Potency: While a degree of asymmetry in the poly-β-thioalanyl backbone is tolerated, the symmetrical arrangement found in the natural product is optimal for the highest level of antibacterial activity.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogues.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the this compound analogues was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, E. faecalis) were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution of each compound was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

The inhibitory effect of this compound analogues on the supercoiling activity of DNA gyrase was assessed using an agarose gel-based assay.

  • Reaction Mixture: The reaction mixture contained purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

  • Inhibition Assay: The this compound analogues were pre-incubated with the DNA gyrase enzyme in the reaction buffer. The supercoiling reaction was initiated by the addition of relaxed pBR322 plasmid DNA and ATP.

  • Incubation and Termination: The reaction was incubated at 37°C for 1 hour and then stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products were separated on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling was determined by the decrease in the amount of supercoiled DNA compared to the no-drug control.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the mechanism of action of this compound, the following diagrams were generated.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Analogues mic MIC Determination (Broth Microdilution) synthesis->mic Test Compounds gyrase DNA Gyrase Inhibition (Supercoiling Assay) synthesis->gyrase Test Compounds sar Structure-Activity Relationship Analysis mic->sar MIC Data gyrase->sar IC50 Data

Caption: Experimental workflow for SAR studies of this compound analogues.

mechanism_of_action This compound This compound Gyrase DNA Gyrase / Topoisomerase IV This compound->Gyrase ATP_binding Binds to ATPase Domain Gyrase->ATP_binding ATP_hydrolysis Inhibits ATP Hydrolysis ATP_binding->ATP_hydrolysis Supercoiling Inhibition of DNA Supercoiling ATP_hydrolysis->Supercoiling Leads to Replication Blocks DNA Replication Supercoiling->Replication Results in Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action of this compound.

References

A Head-to-Head In Vitro Comparison of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of DNA Gyrase Inhibitors Supported by Experimental Data.

This guide provides a comparative analysis of various DNA gyrase inhibitors based on in vitro experimental data. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide a baseline for the development of new antibacterial agents. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-established target for antibiotics. This guide focuses on the two main classes of DNA gyrase inhibitors: the aminocoumarins, which target the ATPase activity of the GyrB subunit, and the quinolones, which trap the enzyme-DNA complex during DNA cleavage and re-ligation, a function of the GyrA subunit. We also include data on other novel inhibitor classes.

Quantitative Comparison of DNA Gyrase Inhibitors

The inhibitory potential of different compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for a range of DNA gyrase inhibitors from various studies, primarily targeting Escherichia coli DNA gyrase. It is important to note that IC50 values can vary between different assays and experimental conditions.

Inhibition of E. coli DNA Gyrase Supercoiling Activity
Inhibitor ClassCompoundIC50 (µM)Reference
AminocoumarinNovobiocin~0.3 - 0.48[1][2]
AminocoumarinClorobiocinMore potent than Novobiocin[3]
FluoroquinoloneCiprofloxacin~0.45 - 2.57[1][4]
FluoroquinoloneNalidixic Acid>30[5][6]
FluoroquinoloneOxolinic Acid>30[5][6]
Novel InhibitorNSC 10300350[7]
Novel InhibitorNSC 13084772[7]
Novel InhibitorNSC 20115737[7]
Novel InhibitorCompound 1543.1 ± 0.7[5][6]
Novel InhibitorCIBM2.4 ± 0.9[5][6]
Novel InhibitorIB-MECA50.7 ± 4.7[5][6]
Novel InhibitorCompound 4047.6 ± 3.7[5][6]
PolyphenolDigallic Acid2[8]
Inhibition of E. coli DNA Gyrase ATPase Activity
Inhibitor ClassCompoundIC50 (µM)Reference
AminocoumarinNovobiocinNot explicitly quantified in provided search results
AminocoumarinClorobiocinNot explicitly quantified in provided search results
PolyphenolDigallic AcidInhibits ATPase activity[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of inhibitor performance. Below are methodologies for the two most common in vitro assays for DNA gyrase activity.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO).

  • 2X Stop Solution/Loading Dye (GSTEB): Composition may vary, but typically contains a denaturant (SDS), a density agent (Ficoll or glycerol), and tracking dyes (bromophenol blue).

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture (MIX) on ice containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the MIX into individual reaction tubes.

  • Add the desired concentration of the test inhibitor or solvent control (e.g., DMSO) to each tube.

  • Initiate the reaction by adding a predetermined amount of E. coli DNA gyrase to each tube (the amount required for full supercoiling should be determined empirically beforehand).

  • Incubate the reactions at 37°C for 30-60 minutes.[2]

  • Terminate the reactions by adding the 2X stop solution/loading dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in TAE or TBE buffer.[7]

  • Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved (e.g., 90V for 90 minutes).

  • Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[7]

  • The IC50 value is determined by quantifying the intensity of the supercoiled DNA band at different inhibitor concentrations and fitting the data to a dose-response curve.[9]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction. Inhibition of ATPase activity is a hallmark of aminocoumarin antibiotics.

Materials:

  • E. coli DNA Gyrase or purified GyrB subunit

  • ATP

  • Relaxed plasmid DNA (e.g., pAB1)

  • ATPase Buffer: 10 mM Tris-HCl (pH 7.5), 0.2 mM EDTA, 1 mM MgCl2, 1 mM DTT, and 2% (w/v) glycerol.[8]

  • Coupled enzyme system components: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[8]

  • Test inhibitor compounds

Procedure:

  • Set up the reaction in a UV-transparent plate or cuvette.

  • To the ATPase buffer, add the gyrase enzyme, relaxed plasmid DNA, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[8]

  • Add the test inhibitor at various concentrations.

  • Incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.[8]

  • Initiate the reaction by adding ATP.[8]

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in NADH absorbance is stoichiometrically linked to the hydrolysis of ATP.[8]

  • The rate of ATP hydrolysis is calculated from the change in absorbance. The IC50 value is determined by plotting the rate of ATP hydrolysis against the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DNA_Gyrase_Mechanism cluster_GyrA GyrA Subunit (Catalytic Core) cluster_GyrB GyrB Subunit (ATPase Domain) cluster_Inhibitors Inhibitor Classes G_DNA G-Segment DNA Cleavage DNA Cleavage & Re-ligation G_DNA->Cleavage Binds Supercoiled_DNA Negatively Supercoiled DNA Cleavage->Supercoiled_DNA Results in ATP_Binding ATP Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Leads to T_DNA T-Segment DNA ATP_Hydrolysis->T_DNA Drives passage of Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->Cleavage Inhibits Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATP_Binding Inhibits T_DNA->Cleavage Through cleaved G-Segment

Caption: Mechanism of DNA Gyrase and Inhibition Sites.

Supercoiling_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, Relaxed Plasmid) add_inhibitor Add Inhibitor/Control start->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction & Denature incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize Bands electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze end End: Determine Inhibitory Potency analyze->end

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

References

Safety Operating Guide

Proper Disposal of Closthioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Closthioamide was found. The following disposal procedures are based on general best practices for the handling of thioamide compounds and antibiotic waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.

This compound, a polythioamide antibiotic, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a bioactive antibiotic and a thioamide, it should be treated as a hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is essential when handling this compound in any form. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder form and there is a risk of inhalation, a properly fitted respirator may be necessary.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Segregation and Containerization

Proper segregation of waste is the first step in ensuring safe and compliant disposal. All waste streams containing this compound must be clearly labeled as hazardous chemical waste.

Waste TypeContainer RequirementsLabeling
Solid this compound A clearly labeled, sealed, and leak-proof container compatible with chemical waste."Hazardous Waste," "this compound (Solid)," and any other institutional-required hazard information.
Liquid Waste A sealed, leak-proof, and chemically compatible container (e.g., a designated carboy for halogenated or non-halogenated waste, as appropriate).[1]"Hazardous Waste," "this compound Solution," list all chemical components and their concentrations.
Contaminated Labware Puncture-resistant containers for sharps. Designated, labeled bags or containers for non-sharp items (e.g., pipette tips, gloves)."Hazardous Waste," "this compound Contaminated Materials."
III. Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of different forms of this compound waste.

A. Disposal of Solid this compound (Unused or Expired Powder)

  • Containerization: Place the original container with the solid this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: Ensure the outer container is labeled as "Hazardous Waste: Solid this compound" and includes any other information required by your institution.

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[2]

  • Pickup: Arrange for disposal through your institution's EHS department.

B. Disposal of Liquid Waste Containing this compound (e.g., stock solutions, experimental residues)

Important: Do not dispose of antibiotic solutions down the drain.[3][4] Autoclaving may not be effective for deactivating all antibiotics and is not a recommended disposal method for stock solutions.[3]

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container.

  • Segregation: If possible, segregate halogenated and non-halogenated solvent waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound Solution," and list all chemical constituents with their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area, ensuring it is sealed to prevent evaporation.

  • Disposal: Contact your institution's EHS for pickup and proper disposal.

C. Disposal of Contaminated Labware and PPE

  • Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

  • Non-Sharps: Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste bag or container.

  • Glassware: Reusable glassware should be decontaminated. A common procedure involves:

    • Rinsing the glassware with a suitable solvent to remove the this compound residue.

    • Collecting the rinsate as hazardous liquid waste.

    • Washing the glassware with an appropriate laboratory detergent and water.

    • Empty containers that held acute hazardous waste may require triple rinsing, with the rinsate collected as hazardous waste.

  • Disposal: Once full, seal the containers and arrange for pickup through your institution's EHS department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Closthioamide_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Materials solid_proc Containerize in sealed, labeled hazardous waste bin solid_waste->solid_proc liquid_proc Collect in sealed, labeled hazardous waste carboy liquid_waste->liquid_proc labware_proc Segregate sharps and non-sharps in labeled hazardous waste containers contaminated_labware->labware_proc storage Store in Designated Satellite Accumulation Area solid_proc->storage liquid_proc->storage labware_proc->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Hazardous Chemical Waste
PPE Nitrile gloves, safety glasses/goggles, lab coat. Respirator for powders if necessary.
Solid Waste Disposal Collect in a sealed, labeled hazardous waste container. Store in a designated satellite accumulation area and arrange for EHS pickup.
Liquid Waste Disposal DO NOT pour down the drain.[3][4] Collect in a sealed, labeled hazardous waste container (carboy). Store in a designated satellite accumulation area and arrange for EHS pickup.
Contaminated Materials Segregate sharps into puncture-proof containers. Collect non-sharps in labeled hazardous waste bags/containers. Decontaminate reusable glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste. Arrange for EHS pickup.
Spill Cleanup For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Empty Containers Containers that held this compound should be treated as hazardous waste. Depending on institutional policy, they may require triple rinsing with the rinsate collected as hazardous waste before being disposed of as regular trash. Always deface or remove labels from empty containers before disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Closthioamide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, use, and disposal of Closthioamide, a potent polythioamide antibiotic. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Essential Safety Information

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact. Thioamides can be absorbed through the skin.
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and splashes.
Lab Coat A dedicated lab coat, preferably a disposable or barrier gown.To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Required when handling the powdered form to prevent inhalation of aerosolized particles.
Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Parameter Value Source
Molecular Formula C₂₉H₃₈N₆O₂S₆PubChem
Molecular Weight 695.1 g/mol PubChem
Antibacterial Activity (MIC) Potent against MRSA and VRE[1][2]
Enzyme Inhibition (IC₅₀) Strong inhibitor of E. coli DNA gyrase[1]
Cytotoxicity Described as "moderate"[1]
LD₅₀/LC₅₀ Data not available in reviewed literature-

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use a designated area within the laboratory for working with this compound. This area should be clearly marked.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the safe preparation of a this compound solution for experimental use.

  • Preparation: Don all required PPE as outlined in section 1.1. Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the required amount of solid this compound in a tared, sealed container within the fume hood.

  • Solubilization: Add the desired solvent to the container with the this compound. Gently swirl to dissolve. Avoid sonication which may generate aerosols.

  • Transfer: Use a calibrated pipette to transfer the solution to the experimental vessel.

  • Decontamination: Wipe down all surfaces in the fume hood with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all contaminated materials as hazardous waste.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh Weigh Solid this compound prep2->weigh dissolve Add Solvent and Dissolve weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose G cluster_immediate Immediate Actions cluster_response Spill Cleanup cluster_reporting Post-Spill evacuate Evacuate Area alert Alert Others evacuate->alert secure Secure Area alert->secure don_ppe Don PPE secure->don_ppe contain Contain Spill don_ppe->contain neutralize Neutralize/Decontaminate contain->neutralize collect Collect Waste neutralize->collect report Report Spill collect->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.